molecular formula C8H8N2O B591472 (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol CAS No. 1065100-83-5

(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol

Cat. No.: B591472
CAS No.: 1065100-83-5
M. Wt: 148.165
InChI Key: VWPSBHFXPGWHDI-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol features a privileged 7-azaindole scaffold recognized as a versatile building block in medicinal chemistry and drug discovery . This nitrogen-rich heterocyclic system is a bioisostere of purines, allowing it to mimic ATP and interact with the hinge region of kinase binding pockets, making it a cornerstone for developing potent enzyme inhibitors . Researchers extensively utilize this core structure to design and synthesize novel compounds targeting a wide range of therapeutic areas. Its application is well-documented in the creation of potent inhibitors for Fibroblast Growth Factor Receptors (FGFRs) in oncology research , highly selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitors for cancer therapy , and Janus Kinase 3 (JAK3) inhibitors for investigating immunomodulatory treatments . Beyond oncology and immunology, derivatives based on this scaffold have shown promise in neurodegenerative disease research, exemplified by the development of a potent pyrrolo[2,3-b]pyridine-based Glycogen Synthase Kinase-3β (GSK-3β) inhibitor with demonstrated efficacy in cellular and zebrafish models of Alzheimer's disease . Furthermore, the structural motif is integral to probes for infectious diseases, such as inhibitors of Trypanosoma brucei proliferation for neglected tropical disease research . This compound serves as a critical synthetic intermediate, enabling functionalization at the 3-position to explore structure-activity relationships and optimize the physicochemical and pharmacokinetic properties of lead compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O/c11-5-6-4-10-8-7(6)2-1-3-9-8/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPSBHFXPGWHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655604
Record name (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065100-83-5
Record name (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
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Foundational & Exploratory

A Technical Guide to the Spectroscopic Profile of (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol, also known as 3-hydroxymethyl-7-azaindole, is a key heterocyclic building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its rigid bicyclic structure and functional handles make it a valuable scaffold in the design of kinase inhibitors and other therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. By integrating theoretical principles with data from analogous structures, this document serves as an in-depth reference for researchers engaged in the synthesis and characterization of novel compounds incorporating the 7-azaindole framework.

Introduction: The Significance of this compound

The 7-azaindole scaffold is a bioisostere of indole, where the C-7 carbon is replaced by a nitrogen atom. This substitution can enhance solubility, modulate electronic properties, and introduce a new hydrogen bonding vector, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of a hydroxymethyl group at the 3-position provides a crucial point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Accurate interpretation of spectroscopic data is a cornerstone of synthetic and medicinal chemistry. It validates the successful synthesis of the target molecule and provides insights into its electronic and structural environment. This guide is structured to provide not only the spectroscopic data but also the underlying scientific rationale for the observed spectral features, empowering researchers to confidently characterize this important molecule and its derivatives.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic signature. The molecule consists of a fused pyrrole and pyridine ring system with a methylene alcohol substituent on the pyrrole ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment, connectivity, and multiplicity of each proton. The predicted chemical shifts are influenced by the aromaticity of the bicyclic system and the electron-withdrawing/donating effects of the nitrogen atoms and the hydroxyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.6br s1HN1-H
~8.2dd1HH6
~7.9dd1HH4
~7.4s1HH2
~7.1dd1HH5
~5.2t1HOH
~4.7d2H-CH₂-

Causality Behind Assignments:

  • N1-H (~11.6 ppm): The pyrrolic N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent.

  • Aromatic Protons (H4, H5, H6, H2): The protons on the pyridine and pyrrole rings resonate in the aromatic region. H6 is expected at the lowest field due to its proximity to the electronegative pyridine nitrogen. H2, being on the electron-rich pyrrole ring, is also significantly deshielded. The coupling patterns (doublet of doublets) for H4, H5, and H6 arise from spin-spin coupling with their neighbors.

  • Methylene and Hydroxyl Protons (-CH₂- and OH): The methylene protons adjacent to the aromatic ring and the hydroxyl group are expected around 4.7 ppm. The hydroxyl proton signal will likely be a triplet due to coupling with the adjacent methylene protons, and its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~149.0C7a
~144.5C6
~128.0C4
~125.0C2
~120.5C3a
~115.0C5
~112.0C3
~56.0-CH₂-

Causality Behind Assignments:

  • Aromatic Carbons: The carbon atoms of the heterocyclic rings resonate in the downfield region typical for aromatic systems. The carbons adjacent to nitrogen atoms (C2, C6, C7a) are generally observed at lower field strengths.

  • Aliphatic Carbon: The methylene carbon (-CH₂-) is shielded relative to the aromatic carbons and is expected to appear around 56.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
148[M]⁺ (Molecular Ion)
131[M - OH]⁺
119[M - CH₂OH]⁺
92[C₆H₄N₂]⁺

Fragmentation Pathway:

fragmentation_pathway M [M]⁺ m/z = 148 F1 [M - OH]⁺ m/z = 131 M->F1 - OH F2 [M - CH₂OH]⁺ m/z = 119 M->F2 - CH₂OH F3 [C₆H₄N₂]⁺ m/z = 92 F2->F3 - HCN

Caption: Predicted key fragmentation pathways for this compound.

The primary fragmentation is expected to involve the loss of the hydroxyl radical or the entire hydroxymethyl group. Subsequent fragmentation of the 7-azaindole ring can lead to the formation of smaller, stable ions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol) and N-H stretch (pyrrole)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic -CH₂-)
1620-1450Medium-StrongC=C and C=N stretching (aromatic rings)
1400-1200MediumC-O stretch (alcohol)
800-700StrongC-H out-of-plane bending (aromatic)

Interpretation of Key Bands:

  • The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the O-H and N-H stretching vibrations, often overlapping.

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.

  • The complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • MS/MS Analysis: For fragmentation analysis, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain the tandem mass spectrum.

Infrared Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and present the spectrum in terms of transmittance or absorbance.

experimental_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation synthesis Synthesize this compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (ESI-MS, MS/MS) synthesis->ms ir Infrared Spectroscopy (FTIR-ATR) synthesis->ir interpretation Structural Elucidation and Purity Assessment nmr->interpretation ms->interpretation ir->interpretation

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive overview of the ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for this compound. By understanding the expected spectral features and the principles behind them, researchers can more effectively and accurately characterize this versatile building block and its derivatives in their drug discovery and development endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results.

Introduction: The Ascendance of the 7-Azaindole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1H-pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged from the shadow of its famous bioisostere, indole, to become a "privileged structure" in modern drug discovery.[1][2] Its strategic incorporation of a nitrogen atom into the six-membered ring fundamentally alters the electronic and physical properties of the molecule, often bestowing significant advantages in a therapeutic context.[3][4] Unlike indole, the 7-azaindole core can lead to compounds with enhanced aqueous solubility, superior bioavailability, and unique hydrogen bonding capabilities, making it an invaluable tool for medicinal chemists.[5][6]

This guide offers a deep dive into the essential physical and chemical properties of 7-azaindole derivatives. We will move beyond a simple recitation of data to explore the causal relationships between structure and function, providing field-proven insights for researchers, scientists, and drug development professionals. The narrative will cover the core's fundamental physicochemical characteristics, its reactivity landscape, practical experimental protocols, and its proven utility in creating potent and selective therapeutic agents. The successful development of FDA-approved drugs like Vemurafenib and Pexidartinib underscores the profound impact of this heterocyclic system.[4]

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the intrinsic properties of the 7-azaindole nucleus is the foundation upon which all synthetic and therapeutic explorations are built. The interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring dictates its behavior in both physical and chemical environments.[3]

Fundamental Physical and Chemical Properties

The parent 1H-pyrrolo[2,3-b]pyridine is a white to brown crystalline solid.[7] Its key properties, which serve as a baseline for its derivatives, are summarized below. The introduction of the pyridine nitrogen atom generally leads to improved solubility and a different lipophilicity profile compared to indole, which are critical considerations in drug design.[4][5][6]

PropertyValueSource(s)
Molecular Formula C₇H₆N₂[8]
Molecular Weight 118.14 g/mol [7][8]
Melting Point 105-107 °C[7]
Boiling Point 270 °C[7]
pKa (Predicted)7.69 ± 0.20[7]
Appearance White to off-white powder[7]
Spectroscopic Fingerprints

The unique electronic arrangement of the 7-azaindole core gives rise to a distinct spectroscopic signature, which is essential for structural confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons. The chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic nature of the two constituent rings. Representative spectra for derivatives like 2-methyl-1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid are well-documented.[9][10]

  • ¹³C NMR Spectroscopy: The carbon spectrum reflects the electronic disparity between the two rings, with the carbons of the pyridine ring generally appearing at a different field compared to those of the pyrrole ring.

  • Infrared (IR) Spectroscopy: A key feature in the IR spectrum of N-unsubstituted derivatives is the N-H stretching vibration of the pyrrole ring, typically observed in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak is typically prominent. Fragmentation patterns can provide valuable structural information, often involving the stable bicyclic ring system.

Part 2: The Chemical Reactivity Landscape

The reactivity of the 7-azaindole nucleus is a fascinating study in contrasts. The electron-rich pyrrole moiety is predisposed to electrophilic attack, while the electron-deficient pyridine ring offers sites for nucleophilic substitution and metal-catalyzed functionalization. This dual reactivity provides a rich platform for synthetic diversification.

Electrophilic Aromatic Substitution

The pyrrole ring is the primary site for electrophilic substitution. The C3 position is the most nucleophilic and thus the most common site of reaction, analogous to indole chemistry. This regioselectivity is a cornerstone of many synthetic strategies.[11]

Metal-Catalyzed Cross-Coupling: The Workhorse of Diversification

Modern organic synthesis relies heavily on metal-catalyzed cross-coupling reactions, and the 7-azaindole scaffold is an excellent substrate for these transformations.[1][12] Halogenated 7-azaindoles, particularly at the 4- or 5-positions of the pyridine ring, are common starting materials for introducing a wide array of substituents.[13]

Key coupling strategies include:

  • Suzuki Coupling: For the formation of C-C bonds with boronic acids.

  • Heck Coupling: For C-C bond formation with alkenes.[1][3]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes, often a key step in building more complex heterocyclic systems.[1][3]

  • Buchwald-Hartwig Amination: For the crucial formation of C-N bonds with amines, amides, and amino acid esters.[13]

  • C-H Activation: An increasingly important strategy that avoids the need for pre-functionalized starting materials, offering a more atom-economical approach to derivatization.[3][14][15]

The following diagram illustrates the primary sites of reactivity on the 1H-pyrrolo[2,3-b]pyridine core.

Caption: Key sites for synthetic modification of the 7-azaindole nucleus.

Part 3: Experimental Methodologies: Synthesis and Characterization

Translating theoretical knowledge into practice requires robust and reproducible experimental protocols. This section provides a self-validating system for the synthesis and characterization of a representative 7-azaindole derivative.

Protocol: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the coupling of an amine with a bromo-7-azaindole, a common transformation for building libraries of potential drug candidates.[13]

Objective: To synthesize a 4-amino-7-azaindole derivative.

Materials:

  • N-protected-4-bromo-7-azaindole (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried reaction vessel, add the N-protected-4-bromo-7-azaindole, the amine, the base, the palladium catalyst, and the ligand.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Causality Insight: The combination of a palladium catalyst and a specialized phosphine ligand (like Xantphos) is crucial for forming the active catalytic species that facilitates the C-N bond formation. The base is required to deprotonate the amine and facilitate the reductive elimination step.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow: From Synthesis to Confirmed Structure

The following diagram outlines the logical flow from chemical synthesis to structural verification, a critical path in any drug discovery program.

Synthesis_Workflow A Step 1: Reaction Setup (Reagents, Catalyst, Solvent) B Step 2: Heating under Inert Atmosphere A->B C Step 3: Reaction Monitoring (TLC / LC-MS) B->C D Step 4: Aqueous Work-up & Extraction C->D Reaction Complete E Step 5: Purification (Column Chromatography) D->E F Step 6: Characterization (NMR, MS, IR) E->F G Final Product: Pure & Confirmed Structure F->G

Caption: Standard workflow for the synthesis and validation of a new chemical entity.

Part 4: Applications in Drug Discovery and Development

The favorable physicochemical properties and synthetic tractability of the 1H-pyrrolo[2,3-b]pyridine scaffold have led to its widespread use in targeting various diseases. The ability to strategically place substituents around the core allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[6]

  • Oncology: This is arguably the most significant area of application. 7-Azaindole derivatives have been successfully developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Examples include inhibitors of FGFR, CDK8, ATM, and JAK1.[16][17][18][19] The core often serves as a hinge-binding motif, forming critical hydrogen bonds with the protein backbone.[20]

  • Inflammatory Diseases: The scaffold is present in inhibitors of phosphodiesterase 4B (PDE4B), a target for treating inflammatory conditions.[21]

  • Infectious Diseases: Researchers have explored 7-azaindole derivatives as potential antiviral agents, including for inhibiting the SARS-CoV-2 spike protein interaction with the hACE2 receptor.[22] They have also been investigated as antimalarial drugs.[23]

The structure-activity relationship (SAR) studies consistently show that substitutions at the C3, C4, C5, and N1 positions are critical for modulating biological activity and tailoring compounds for specific therapeutic targets.[24]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine core is far more than a simple isostere of indole. It is a versatile and highly valuable scaffold that offers tangible advantages in solubility, bioavailability, and synthetic accessibility. Its unique electronic nature provides a rich chemical canvas for modification, enabling the systematic optimization of drug-like properties. The proven success of 7-azaindole-based drugs in the clinic is a testament to its power and utility. For researchers in drug discovery, a thorough understanding of the physical and chemical properties detailed in this guide is not merely academic—it is an essential prerequisite for the rational design of the next generation of innovative medicines.

References

An In-depth Technical Guide to the Mechanism of Action of (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol and its Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

For distribution to researchers, scientists, and drug development professionals.

Preamble: The Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, certain molecular frameworks consistently appear in clinically successful drugs and late-stage candidates. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity. One such scaffold is the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. The subject of this guide, (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol, represents a fundamental building block of this class. While this specific molecule is more of a fragment or starting point for drug design, its core structure is the engine behind a multitude of potent and selective kinase inhibitors. This document will dissect the core mechanism of action of the 7-azaindole scaffold, explore its elaboration into targeted therapies, and provide the experimental frameworks necessary to validate these mechanisms.

Part 1: The Core Mechanism - A Tale of Hinge Binding

The vast majority of kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site.[1][2] The 7-azaindole scaffold has proven to be an exceptional "hinge-binding motif".[1][2] The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. It plays a crucial role in the conformational changes required for catalysis.

The efficacy of the 7-azaindole core lies in its ability to form two critical hydrogen bonds with the backbone of the hinge region.[1] Specifically:

  • The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor.

  • The NH group of the pyrrole ring serves as a hydrogen bond donor.

This bidentate hydrogen bonding interaction mimics the way ATP's adenine ring binds to the hinge, thus effectively blocking the ATP binding site and inhibiting kinase activity.[1]

The versatility of the 7-azaindole scaffold is further enhanced by its multiple sites for chemical modification, allowing for the development of derivatives with high potency and selectivity for specific kinases.[1]

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor This compound Derivative hinge Hinge Region (Backbone Amides) atp_pocket ATP Pocket azaindole 7-Azaindole Core azaindole->hinge Bidentate H-Bonds (H-bond donor & acceptor) substituents Substituents (R-groups) substituents->atp_pocket Occupies & Interacts (Selectivity & Potency)

Caption: Interaction of a 7-azaindole derivative with a kinase active site.

Part 2: From a Privileged Scaffold to Targeted Inhibitors

The this compound molecule itself is a foundational piece. The real therapeutic potential is unlocked when this core is chemically elaborated. By adding various substituents at different positions on the 7-azaindole ring, medicinal chemists can fine-tune the molecule's properties to target specific kinases involved in disease.

More than 90 different kinases have been shown to be susceptible to 7-azaindole-based inhibitors, covering a significant portion of the human kinome.[1]

Derivative Class Target Kinase(s) Therapeutic Area Key Insight
VemurafenibB-RAFMelanomaA prime example of fragment-based drug discovery starting from the 7-azaindole core.[1][2]
3-substituted derivativesMaternal Embryonic Leucine Zipper Kinase (MELK)CancerOptimized compounds show potent enzyme inhibition and anti-proliferative effects in cancer cell lines.[3]
Benzocycloalkanone derivativesCDK9/CyclinT, HaspinCancerCertain derivatives can act as dual inhibitors of both kinases.[4]
C-3 aryl derivativesJAK2Myeloproliferative NeoplasmsDemonstrates the tunability of the scaffold for specific Janus kinases.[5]
Various derivativesFibroblast Growth Factor Receptor (FGFR)CancerThe 1H-pyrrolo[2,3-b]pyridine core forms two hydrogen bonds with the hinge region of FGFR1.[6]
Pyrrolo[2,3-b]pyridine derivativesGlycogen Synthase Kinase-3β (GSK-3β)Alzheimer's DiseaseHighly potent and selective inhibitors have been developed, showing neuroprotective effects.[7]
Pyrrolo[2,3-b]pyridine derivativesAtaxia Telangiectasia Mutated (ATM)CancerDeveloped as highly selective ATM inhibitors that can act as chemosensitizers.[8]
Pyrrolo[2,3-b]pyridine-2-carboxamidesPhosphodiesterase 4B (PDE4B)CNS DiseasesA scaffold-hopping approach led to the identification of potent and selective PDE4B inhibitors.[9]

Part 3: Experimental Validation of the Mechanism of Action

To definitively determine the mechanism of action for this compound or any of its novel derivatives, a systematic and multi-faceted experimental approach is required.

Workflow for Target Identification and Mechanism Validation

G start Start: This compound or Derivative kinome_scan Kinome-wide Profiling (e.g., KiNativ, PamGene) start->kinome_scan Identify Potential Kinase Targets biochem_assays Biochemical Assays (IC50 Determination) kinome_scan->biochem_assays Confirm Direct Inhibition cell_assays Cell-based Assays (Target Engagement & Pathway Analysis) biochem_assays->cell_assays Validate in a Cellular Context structural_bio Structural Biology (X-ray Crystallography / Cryo-EM) cell_assays->structural_bio Elucidate Binding Mode in_vivo In Vivo Models (Efficacy & PK/PD) cell_assays->in_vivo Assess Therapeutic Potential finish End: Validated Mechanism of Action structural_bio->finish in_vivo->finish

Caption: Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

1. Initial Target Identification: Kinome-wide Profiling

  • Objective: To identify the primary kinase targets of the compound from a broad panel of human kinases.

  • Methodology: Kinase Inhibitor Binding Assay (e.g., KINOMEscan™)

    • The compound of interest is incubated with a DNA-tagged kinase panel (e.g., 468 kinases).

    • The kinase-compound mixture is passed over an immobilized, broad-spectrum kinase inhibitor.

    • Kinases that are bound to the test compound will not bind to the immobilized inhibitor and will be washed away.

    • The amount of each kinase remaining is quantified by qPCR of the DNA tags.

    • Results are expressed as a percentage of the DMSO control, with lower percentages indicating stronger binding.

  • Causality: This assay directly measures the binding affinity of the compound to a large number of kinases, providing an unbiased map of potential targets.

2. Biochemical Confirmation: IC50 Determination

  • Objective: To quantify the potency of the compound against the identified kinase targets.

  • Methodology: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

    • The purified kinase, the compound at various concentrations, a specific substrate peptide, and ATP are incubated together.

    • The kinase reaction is allowed to proceed for a set time.

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used to generate a luminescent signal.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • IC50 values are calculated by plotting kinase activity against the logarithm of the compound concentration.

  • Trustworthiness: This self-validating system directly measures the enzymatic activity and its inhibition, providing a quantitative measure of potency (IC50).

3. Cellular Target Engagement and Pathway Analysis

  • Objective: To confirm that the compound engages its target in a cellular environment and modulates downstream signaling.

  • Methodology: Western Blot Analysis of Phosphorylated Substrates

    • Select a cell line where the target kinase is known to be active.

    • Treat the cells with the compound at various concentrations for a defined period.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Re-probe the membrane with an antibody for the total amount of the substrate protein to ensure equal loading.

    • A dose-dependent decrease in the phosphorylated substrate indicates successful target engagement and inhibition of the signaling pathway.

  • Expertise & Experience: The choice of cell line and downstream markers is critical and should be based on a thorough understanding of the kinase's biology.

4. Elucidation of Binding Mode: Structural Biology

  • Objective: To visualize the atomic-level interactions between the compound and the kinase, confirming the hinge-binding mechanism.

  • Methodology: X-ray Crystallography

    • The target kinase is expressed, purified, and crystallized.

    • The crystals are soaked with the compound, or the kinase is co-crystallized with the compound.

    • The crystal is exposed to X-rays, and the resulting diffraction pattern is used to solve the three-dimensional structure of the kinase-compound complex.

    • The resulting electron density map will reveal the precise orientation of the compound in the ATP binding site and confirm the hydrogen bonding pattern with the hinge region.

  • Authoritative Grounding: A high-resolution crystal structure provides unequivocal proof of the binding mode and serves as a powerful tool for structure-based drug design.[10]

Conclusion

This compound is a member of the 7-azaindole family, a privileged scaffold in kinase inhibitor design. Its core mechanism of action is rooted in its ability to form bidentate hydrogen bonds with the hinge region of the kinase ATP binding site, leading to competitive inhibition. While the specific targets of the parent molecule are not extensively defined, its derivatives have been successfully developed into potent and selective inhibitors for a wide range of kinases, with applications in oncology, neurodegenerative diseases, and inflammatory disorders. The experimental workflows outlined in this guide provide a robust framework for the elucidation and validation of the precise mechanism of action for any novel derivative of this remarkable scaffold.

References

The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core for Novel Biologically Active Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its structure, an isosteric analog of indole where a nitrogen atom replaces the C7-H group, imparts unique physicochemical properties that are highly advantageous for drug design. This substitution enhances the molecule's hydrogen bonding capabilities, allowing it to act as both a hydrogen bond donor and acceptor, and modulates its electronic profile. These features enable 7-azaindole derivatives to interact with a wide array of biological targets with high affinity and specificity. Its structural similarity to the purine core of nucleotides also allows it to function as an effective ATP-competitive inhibitor for numerous protein kinases.

This guide provides a comprehensive exploration of the diverse biological activities exhibited by novel analogs derived from this remarkable core. We will delve into the causality behind experimental designs, present detailed methodologies for key assays, and synthesize data to illuminate the vast therapeutic potential of this chemical class, from oncology and immunology to infectious diseases.

Part 1: Anticancer Activity Through Potent Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally fertile ground for the development of potent and selective kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway plays a critical role in cell proliferation, migration, and angiogenesis.[1] Its aberrant activation, through gene amplification, fusions, or mutations, is a known driver in various malignancies, including breast, lung, and bladder cancers.[1][2] Consequently, targeting FGFRs is a validated and attractive strategy for cancer therapy.[1][3]

Causality in Drug Design: Researchers identified the 1H-pyrrolo[2,3-b]pyridine core as a promising starting point due to its low molecular weight and high ligand efficiency.[1] The design strategy focused on optimizing substitutions on this core to enhance interactions within the ATP-binding pocket of the FGFR kinase domain. Molecular docking studies revealed that the pyrrolopyridine nucleus could form two critical hydrogen bonds with the hinge region of the receptor, specifically with the backbone carbonyl of glutamate (E562) and the NH of alanine (A564).[1][2] Further optimization involved exploring various substituents that could occupy a nearby hydrophobic pocket to increase potency and selectivity.[1][2]

This rational design approach led to the discovery of compound 4h , a derivative that exhibited potent, pan-FGFR inhibitory activity.[1][3]

Data Summary: FGFR Inhibitory Activity

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Source
4h 7925712[1][3]

Mechanism of Action: FGFR Signaling Pathway

Upon ligand binding, FGFRs dimerize and autophosphorylate, activating multiple downstream signaling cascades, including the RAS-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. 1H-pyrrolo[2,3-b]pyridine inhibitors block this initial phosphorylation event, effectively shutting down these oncogenic signals.[1]

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor Compound 4h (1H-pyrrolo[2,3-b]pyridine) Inhibitor->FGFR Inhibits Autophosphorylation MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR signaling pathway and point of inhibition.

Experimental Protocol: In Vitro FGFR Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against FGFR1 kinase activity.

  • Materials: Recombinant human FGFR1 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, test compounds (e.g., 4h), kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), 96-well plates, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer.

    • Add 5 µL of the diluted compound solution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 10 µL of a solution containing the FGFR1 enzyme and the poly(Glu, Tyr) substrate to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. Luminescence is proportional to kinase activity.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Additional Anticancer Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a multitude of other cancer-relevant kinases.

  • ATM Inhibitors: Ataxia-telangiectasia mutated (ATM) kinase is a crucial regulator of the DNA damage response. Inhibiting ATM can sensitize cancer cells to chemotherapy. A rationally designed series of 1H-pyrrolo[2,3-b]pyridine derivatives yielded compound 25a , a highly selective and orally bioavailable ATM inhibitor.[4] In xenograft models, 25a acted synergistically with the chemotherapeutic agent irinotecan, demonstrating significant tumor growth inhibition.[4]

  • CDK8 Inhibitors: Cyclin-dependent kinase 8 (CDK8) is a key colorectal oncogene that aberrantly activates the WNT/β-catenin pathway.[5] Compound 22 , a novel 1H-pyrrolo[2,3-b]pyridine derivative, was discovered as a potent type II CDK8 inhibitor (IC₅₀ = 48.6 nM).[5] It was shown to downregulate the WNT/β-catenin signal and induce cell cycle arrest, inhibiting tumor growth in vivo.[5]

  • TNIK Inhibitors: Traf2 and Nck-interacting kinase (TNIK) is another therapeutic target in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold was identified as having high inhibitory activity against TNIK, with some analogs achieving IC₅₀ values lower than 1 nM.[6]

  • PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a master regulator of centriole replication, and its abnormal expression is linked to several cancers. Screening of an in-house library identified 1H-pyrrolo[2,3-b]pyridine analogs as potent PLK4 inhibitors.[7]

Data Summary: Diverse Kinase Inhibitor Activity

CompoundTarget KinaseIC₅₀Biological ContextSource
25a ATM< 1 nM (selectivity >700-fold)Chemosensitizer for solid tumors[4]
22 CDK848.6 nMColorectal cancer (WNT pathway)[5]
Lead Series TNIK< 1 nMColorectal cancer[6]
Lead Series PLK4Potent InhibitionGeneral oncology[7]

Part 2: Immunomodulatory and Anti-Inflammatory Activity

Beyond oncology, 1H-pyrrolo[2,3-b]pyridine derivatives have shown significant promise as modulators of the immune system and inflammatory processes.

Janus Kinase 3 (JAK3) Inhibition

Janus kinases are critical for cytokine signaling that governs immune cell function. JAK3, in particular, is primarily expressed in hematopoietic cells and plays a crucial role in T-cell proliferation, making it a key target for treating autoimmune diseases and preventing organ transplant rejection.[8]

Causality in Drug Design: A research program aimed at developing novel immunomodulators identified a lead 1H-pyrrolo[2,3-b]pyridine compound.[8] Structure-activity relationship (SAR) studies revealed that introducing a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the core ring dramatically increased JAK3 inhibitory activity and selectivity.[8] This led to the identification of compound 14c as a potent and moderately selective JAK3 inhibitor.[8]

SAR_Workflow Start Lead Compound 6 (Initial Hit) Step1 Introduce Carbamoyl Group at C5-Position Start->Step1 Step2 Substitute Cyclohexylamino Group at C4-Position Step1->Step2 Result Compound 14c (Potent JAK3 Inhibitor) Step2->Result Activity Greatly Increased JAK3 Inhibition Result->Activity

Caption: SAR workflow for developing JAK3 inhibitors.

Experimental Protocol: IL-2-Stimulated T-Cell Proliferation Assay

  • Objective: To assess the immunomodulatory effect of a test compound by measuring its ability to inhibit T-cell proliferation stimulated by Interleukin-2 (IL-2), a JAK3-dependent process.

  • Materials: Rat T-cells, RPMI-1640 medium, fetal bovine serum (FBS), IL-2, test compound (e.g., 14c), CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Procedure:

    • Culture rat T-cells in complete medium (RPMI-1640 + 10% FBS).

    • Seed the cells in a 96-well plate.

    • Add serial dilutions of the test compound to the wells.

    • Stimulate the cells by adding a final concentration of 10 ng/mL of IL-2 to all wells except the unstimulated control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Assess cell proliferation (which correlates with viability) using the CellTiter-Glo® reagent according to the manufacturer's protocol. Luminescence is proportional to the number of viable cells.

    • Data Analysis: Calculate the percentage of inhibition of proliferation compared to the IL-2 stimulated control and determine the IC₅₀ value.

Part 3: Antiviral Activity

The unique structural features of the 7-azaindole core also make it suitable for targeting viral proteins. Recent research has highlighted its potential in developing novel antiviral agents, particularly against SARS-CoV-2.

Inhibition of SARS-CoV-2 Spike-ACE2 Interaction

A critical step in SARS-CoV-2 infection is the binding of the viral Spike (S) protein's receptor-binding domain (RBD) to the human angiotensin-converting enzyme 2 (hACE2) receptor on host cells. Blocking this interaction is a primary strategy for developing antiviral therapeutics.[9]

Causality in Drug Design: Through high-throughput screening, an initial hit compound containing a 7-azaindole core was identified.[9] A series of novel derivatives were then designed and synthesized to enhance the binding at the S1-RBD-hACE2 interface and improve antiviral potency. This effort led to the discovery of compound ASM-7 , which demonstrated excellent antiviral activity with low cytotoxicity.[9]

Data Summary: Anti-SARS-CoV-2 Activity

CompoundAntiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)Source
G7a (Hit) 9.08> 10> 1.1[9]
ASM-7 0.45> 10> 22.2[9]

Experimental Protocol: SARS-CoV-2 Pseudovirus Neutralization Assay

  • Objective: To evaluate the ability of test compounds to inhibit the entry of SARS-CoV-2 pseudovirus into host cells.

  • Materials: HEK293T cells expressing hACE2, lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein and carrying a luciferase reporter gene, test compounds (e.g., ASM-7), cell culture medium, luciferase assay system.

  • Procedure:

    • Seed hACE2-HEK293T cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound.

    • In a separate plate, pre-incubate the SARS-CoV-2 pseudovirus with the diluted compounds for 1 hour at 37°C.

    • Remove the medium from the cells and add the virus-compound mixtures.

    • Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: The reduction in luciferase signal relative to the virus-only control indicates neutralization activity. Calculate the EC₅₀ from a dose-response curve.

Viral_Entry_Inhibition cluster_virus cluster_cell Virus SARS-CoV-2 Pseudovirus Spike Spike Protein (RBD) Virus->Spike Binding Binding Spike->Binding HostCell Host Cell ACE2 hACE2 Receptor HostCell->ACE2 ACE2->Binding Inhibitor ASM-7 Inhibitor->Binding Blocks Interaction Entry Viral Entry & Infection Binding->Entry

Caption: Inhibition of Spike-ACE2 interaction by ASM-7.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally demonstrated its value as a privileged core structure in drug discovery. The analogs derived from this template exhibit a remarkable breadth of biological activities, with profound implications for treating a wide range of human diseases. The successful development of potent and selective inhibitors for various kinases, immunomodulatory targets, and viral proteins underscores the scaffold's versatility.

Future research should continue to explore the vast chemical space around this core. Key areas of focus will include:

  • Optimization of Pharmacokinetics: Enhancing drug-like properties such as oral bioavailability, metabolic stability, and tissue distribution to translate potent in vitro activity into in vivo efficacy.

  • Exploration of New Targets: Applying the scaffold to other disease-relevant targets where its unique hydrogen bonding and electronic features may prove advantageous.

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition to design novel mechanisms of action that could offer improved selectivity and overcome resistance.

The 1H-pyrrolo[2,3-b]pyridine core is not merely a starting point but a robust foundation upon which the next generation of targeted therapeutics can be built. The insights and methodologies presented in this guide offer a framework for researchers to continue harnessing the power of this exceptional scaffold.

References

(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 7-azaindole core, a bioisostere of indole, has cemented its status as a "privileged scaffold" in medicinal chemistry, largely due to its remarkable success in the realm of kinase inhibition.[1][2] Its unique electronic properties and ability to form bidentate hydrogen bonds with the hinge region of kinases have made it a cornerstone of numerous drug discovery programs.[1][2][3] This technical guide delves into a specific, yet highly versatile, derivative of this esteemed scaffold: (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. We will explore the synthetic intricacies of this molecule, its diverse biological applications, and the critical structure-activity relationships that govern its efficacy. This guide is intended to serve as a comprehensive resource for researchers looking to leverage the power of this scaffold in their own drug discovery endeavors.

The 7-Azaindole Scaffold: A Foundation of Success

The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) framework has emerged as a highly sought-after motif in drug design. Its structural similarity to the endogenous purine core of ATP allows it to effectively compete for the ATP-binding site of a vast array of protein kinases.[1][2] The strategic placement of a nitrogen atom at the 7-position of the indole ring system enhances its hydrogen bonding capabilities and modulates its physicochemical properties, often leading to improved solubility and bioavailability compared to its indole counterparts.[4]

The most notable success story of the 7-azaindole scaffold is Vemurafenib, a potent B-RAF kinase inhibitor approved for the treatment of melanoma.[1][2] This triumph has paved the way for the development of a multitude of other 7-azaindole-based inhibitors targeting a wide range of kinases and other therapeutic targets.[1][2][5]

This compound: A Key Building Block

The introduction of a hydroxymethyl group at the 3-position of the 7-azaindole core provides a crucial handle for further chemical elaboration. This functional group can serve as a key pharmacophoric element, engaging in hydrogen bonding interactions with the target protein, or as a versatile synthetic intermediate for the construction of more complex molecules.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 7-azaindole. The key intermediate is 7-azaindole-3-carboxaldehyde.

Step 1: Formylation of 7-Azaindole to 7-Azaindole-3-carboxaldehyde

A common method for the introduction of a formyl group at the 3-position of 7-azaindole is the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 7-Azaindole-3-carboxaldehyde

  • Reagents and Materials:

    • 7-Azaindole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • To a stirred solution of DMF at 0 °C, slowly add POCl₃ dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

    • Cool the reaction mixture back to 0 °C and add a solution of 7-azaindole in DMF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 2-3 hours.

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

    • Basify the mixture with a cold NaOH solution to pH 8-9.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 7-azaindole-3-carboxaldehyde as a solid.

Step 2: Reduction of 7-Azaindole-3-carboxaldehyde to this compound

The aldehyde functional group is then reduced to the corresponding primary alcohol using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Synthesis of this compound

  • Reagents and Materials:

    • 7-Azaindole-3-carboxaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • Dissolve 7-azaindole-3-carboxaldehyde in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride to the stirred solution in small portions.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Synthesis_Pathway cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction 7-Azaindole 7-Azaindole Vilsmeier Reagent Vilsmeier Reagent 7-Azaindole->Vilsmeier Reagent POCl3, DMF 7-Azaindole-3-carboxaldehyde 7-Azaindole-3-carboxaldehyde Vilsmeier Reagent->7-Azaindole-3-carboxaldehyde Heat This compound This compound 7-Azaindole-3-carboxaldehyde->this compound NaBH4, MeOH

Caption: Synthetic pathway to this compound.

Applications in Drug Discovery: Targeting Key Disease Pathways

The this compound scaffold has been successfully employed in the development of inhibitors for several important therapeutic targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. Derivatives of this compound have shown potent inhibitory activity against FGFRs.[6]

Structure-Activity Relationship (SAR) Insights:

  • Hinge Binding: The 7-azaindole core establishes crucial bidentate hydrogen bonds with the hinge region of the FGFR kinase domain.[6]

  • 3-Position Substituent: The hydroxymethyl group at the 3-position can be further modified to introduce larger hydrophobic groups that can occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency.

  • 5-Position Substituent: Introduction of a hydrogen bond acceptor, such as a trifluoromethyl group, at the 5-position can lead to a significant increase in activity by forming a hydrogen bond with the backbone of the protein.[6]

CompoundR1 (3-position)R2 (5-position)FGFR1 IC₅₀ (nM)
1 -CH₂-(m-methoxyphenyl)-H1900
4a -CH₂-(m-methoxyphenyl)-CF₃95
4h -CH₂-(3,5-dimethoxyphenyl)-CF₃7

Data synthesized from available research literature.[6]

FGFR_Inhibition FGFR_Inhibitor This compound Derivative 7-Azaindole Core 3-Substituent 5-Substituent FGFR_Kinase FGFR Kinase Domain Hinge Region Hydrophobic Pocket Gatekeeper Residue FGFR_Inhibitor:core->FGFR_Kinase:hinge Bidentate H-Bonds FGFR_Inhibitor:sub3->FGFR_Kinase:pocket Hydrophobic Interactions FGFR_Inhibitor:sub5->FGFR_Kinase:gate H-Bond

Caption: Binding mode of 3,5-disubstituted 7-azaindole inhibitors with FGFR kinase.

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors

ATM kinase is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to radiotherapy and chemotherapy. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent and selective ATM inhibitors.

Phosphodiesterase 4B (PDE4B) Inhibitors

PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a validated target for the treatment of inflammatory diseases. Scaffold hopping from known PDE4B inhibitors has led to the discovery of potent 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

Experimental Protocols for Biological Evaluation

To facilitate the translation of these chemical scaffolds into tangible drug candidates, robust and reproducible biological assays are essential.

FGFR Kinase Activity Assay (In Vitro)

A common method to assess the inhibitory activity of compounds against FGFR is a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay.

Experimental Protocol: In Vitro FGFR Kinase Assay

  • Principle: This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

  • Materials:

    • Recombinant human FGFR kinase

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 2.5 µL of the test compound dilutions or DMSO (for control wells).

    • Add 5 µL of a solution containing the FGFR enzyme and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Km value for FGFR.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Cellular Assays for Target Engagement and Phenotypic Effects

Cell-based assays are crucial to confirm that the observed biochemical activity translates into a desired cellular effect.

  • Western Blotting: To confirm target engagement in cells, one can assess the phosphorylation status of downstream substrates of the target kinase (e.g., phosphorylation of FRS2 for FGFR) in the presence of the inhibitor.

  • Cell Proliferation Assays (e.g., MTT or CellTiter-Glo®): These assays are used to determine the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.

  • Apoptosis Assays (e.g., Caspase-Glo® 3/7 Assay): These assays can determine if the inhibitor induces programmed cell death in cancer cells.

Advantages and Challenges of the this compound Scaffold

Advantages:

  • Versatile Synthetic Handle: The hydroxymethyl group at the 3-position provides a convenient point for chemical modification, allowing for the exploration of a wide chemical space.

  • Favorable Physicochemical Properties: The 7-azaindole core often imparts improved solubility and metabolic stability compared to other heterocyclic scaffolds.[4]

  • Proven Hinge-Binding Motif: The scaffold's ability to form bidentate hydrogen bonds with the kinase hinge region provides a strong foundation for potent and selective inhibitor design.[1][2]

Challenges:

  • Selectivity: As with many kinase inhibitors, achieving high selectivity against a panel of over 500 human kinases can be challenging. Careful design of substituents is required to exploit subtle differences in the ATP-binding sites of different kinases.

  • Potential for Off-Target Effects: The 7-azaindole scaffold can interact with other proteins, and thorough off-target profiling is necessary to ensure a clean safety profile.

  • Synthetic Complexity: While the synthesis of the core scaffold is relatively straightforward, the synthesis of complex derivatives can be multi-step and require careful optimization of reaction conditions.

Conclusion and Future Perspectives

The this compound scaffold represents a powerful and versatile platform for the development of novel therapeutics, particularly in the area of kinase inhibition. Its proven track record, coupled with its synthetic tractability, makes it an attractive starting point for drug discovery campaigns. As our understanding of the human kinome and other target families continues to grow, we can expect to see the emergence of new and innovative drugs built upon this privileged scaffold. The strategic application of structure-based drug design and a thorough understanding of the principles outlined in this guide will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

The Therapeutic Potential of 7-Azaindole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique electronic properties and ability to act as a bioisostere for indole have propelled its derivatives into numerous drug discovery programs, culminating in clinically approved drugs and a robust pipeline of promising candidates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core attributes of 7-azaindole derivatives. We will delve into their synthesis, explore their primary mechanism of action as kinase inhibitors, detail essential experimental protocols for their evaluation, and present quantitative structure-activity relationship (SAR) data to inform future design strategies.

The 7-Azaindole Core: A Privileged Scaffold in Medicinal Chemistry

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle that is structurally analogous to indole, with a nitrogen atom replacing the C7-H group. This substitution imparts a unique set of physicochemical properties that are highly advantageous for drug design. The pyridine nitrogen introduces a hydrogen bond acceptor, enhancing the molecule's ability to interact with biological targets, while also improving aqueous solubility and metabolic stability compared to its indole counterpart.[1][2] These favorable characteristics have led to the successful development of several clinically approved drugs, most notably Vemurafenib (Zelboraf®), a potent BRAF V600E kinase inhibitor for the treatment of melanoma.[3][4]

The therapeutic landscape of 7-azaindole derivatives is vast and continues to expand. Initially recognized for their potent activity as kinase inhibitors in oncology, their application has broadened to include treatments for neurodegenerative diseases, inflammatory conditions, and infectious diseases.[5][6] This guide will focus primarily on their well-established role as kinase inhibitors, providing the foundational knowledge necessary to leverage this remarkable scaffold in drug discovery endeavors.

Synthetic Strategies for Accessing the 7-Azaindole Core and its Derivatives

The efficient and versatile synthesis of the 7-azaindole core and its subsequent functionalization are critical for exploring the chemical space and optimizing therapeutic properties. A variety of synthetic routes have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling methods.[2][7]

One-Pot Synthesis of the 7-Azaindole Framework

A highly efficient approach for the construction of the 7-azaindole framework involves a one-pot, three-component cyclocondensation reaction. This method offers a streamlined route to a diverse range of derivatives from readily available starting materials.[8]

Experimental Protocol: One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives [8]

  • Reaction Setup: To a solution of an N-substituted 2-amino-4-cyanopyrrole (1.0 mmol) in ethanol or acetic acid (10 mL), add the desired aldehyde (1.1 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 mmol).

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 7-azaindole derivative.

Functionalization of the 7-Azaindole Core

The functionalization of the pre-formed 7-azaindole ring is a common strategy to generate diverse libraries of compounds for SAR studies. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for introducing aryl, heteroaryl, and alkynyl substituents at various positions of the scaffold.[9][10]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C5-Arylation of 7-Azaindole [11]

  • Reaction Setup: In a reaction vessel, combine 5-bromo-7-azaindole (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), a suitable phosphine ligand (e.g., SPhos, 0.1 mmol), and a base (e.g., potassium carbonate, 2.0 mmol).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, 4:1, 10 mL) and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the C5-arylated 7-azaindole.

Mechanism of Action: 7-Azaindole Derivatives as Potent Kinase Inhibitors

A primary and extensively studied therapeutic application of 7-azaindole derivatives is their function as ATP-competitive kinase inhibitors.[12][13] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 7-azaindole scaffold serves as an excellent "hinge-binding" motif, forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[14] This interaction provides a strong anchor for the inhibitor, allowing for high-potency inhibition.

The versatility of the 7-azaindole scaffold allows for substitutions at multiple positions, enabling the fine-tuning of selectivity and potency against specific kinases. For instance, Vemurafenib achieves its high selectivity for BRAF V600E through specific interactions facilitated by the substituents on the 7-azaindole core.

Key Signaling Pathways Targeted by 7-Azaindole Derivatives

Several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis are effectively modulated by 7-azaindole-based kinase inhibitors.

  • MAPK/ERK Pathway: This pathway is frequently hyperactivated in cancer. 7-azaindole derivatives like Vemurafenib (targeting BRAF) and others targeting MEK or ERK can effectively block this signaling cascade.[3][4]

  • PI3K/AKT/mTOR Pathway: This is another crucial survival pathway in cancer. A number of 7-azaindole derivatives have been developed as potent inhibitors of PI3K isoforms.[15][16]

  • Cell Cycle Regulation: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. 7-azaindole-based inhibitors of CDKs can induce cell cycle arrest and apoptosis.[1][17]

  • Angiogenesis: Vascular endothelial growth factor receptor (VEGFR) kinases are critical for tumor angiogenesis. 7-azaindole derivatives have shown potent anti-angiogenic activity by targeting VEGFR.[5]

Signaling Pathway Diagram: Inhibition of the MAPK/ERK Pathway by a 7-Azaindole BRAF Inhibitor

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 7-Azaindole BRAF Inhibitor Inhibitor->BRAF

Caption: Inhibition of the MAPK pathway by a 7-azaindole BRAF inhibitor.

Biological Evaluation of 7-Azaindole Derivatives

A systematic and rigorous biological evaluation is essential to characterize the therapeutic potential of novel 7-azaindole derivatives. This typically involves a tiered approach, starting with in vitro biochemical and cell-based assays, followed by in vivo studies in animal models.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Experimental Protocol: In Vitro Kinase Assay (Generic) [18]

  • Reaction Setup: In a 96- or 384-well plate, add the purified recombinant kinase, a suitable peptide or protein substrate, and ATP.

  • Compound Addition: Add the 7-azaindole test compound at a range of concentrations (typically in a serial dilution). Include appropriate controls (no inhibitor and no enzyme).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. Common detection methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Anti-Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[8][19]

Experimental Protocol: MTT Cell Proliferation Assay [8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole derivative for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

In Vivo Efficacy in Xenograft Models

To evaluate the anti-tumor activity of promising 7-azaindole derivatives in a living organism, human tumor xenograft models in immunodeficient mice are commonly employed.[20][21]

Experimental Protocol: Mouse Xenograft Model [20][22]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the 7-azaindole derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers 2-3 times per week.

  • Monitoring: Monitor the body weight and overall health of the animals throughout the study to assess for toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Workflow Diagram: Drug Discovery and Development Pipeline for 7-Azaindole Derivatives

DrugDiscoveryWorkflow Target Target Identification & Validation LeadGen Lead Generation (HTS, FBDD) Target->LeadGen Synthesis Synthesis of 7-Azaindole Derivatives LeadGen->Synthesis InVitro In Vitro Evaluation (Kinase & Cell Assays) Synthesis->InVitro InVitro->Synthesis SAR Optimization InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Preclinical Preclinical Development (ADME/Tox) InVivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of 7-azaindole-based therapeutics.

Quantitative Structure-Activity Relationship (SAR) of 7-Azaindole Derivatives

Systematic exploration of the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of 7-azaindole derivatives. The following table summarizes the biological activity of representative 7-azaindole-based kinase inhibitors.

CompoundTarget KinaseIC₅₀ / Kᵢ (nM)Cell-based Assay (Cell line)GI₅₀ / EC₅₀ (nM)Reference(s)
Vemurafenib BRAFV600E31 (Kᵢ)A375 (Melanoma)100[3][23]
Pexidartinib CSF1R10--[23]
GSK1070916 Aurora B/C3.5 / 6.6--[23]
Compound 8l Haspin14--[1]
Compound 5j Erk5-A549 (Lung)4560 (µg/mL to nM conversion needed)[4]
Azaindole 38 CDK9<1--[17]
Compound 30 FGFR4-HuH-7 (Hepatocellular Carcinoma)-[24]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Future Perspectives and Conclusion

The 7-azaindole scaffold has firmly established itself as a cornerstone of modern drug discovery. Its remarkable adaptability has led to the development of potent and selective inhibitors for a wide array of therapeutic targets. While the focus of this guide has been on their role as kinase inhibitors in oncology, the exploration of 7-azaindole derivatives in other therapeutic areas, such as neurodegenerative and inflammatory diseases, is a rapidly growing field of research.

Future efforts will likely concentrate on the development of novel synthetic methodologies to access even greater chemical diversity, the use of computational tools to guide the design of next-generation inhibitors with improved selectivity and resistance profiles, and the exploration of novel drug delivery strategies to enhance their therapeutic efficacy. The continued investigation of this privileged scaffold promises to yield a new wave of innovative medicines to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Cell-Based Assays for 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous kinase inhibitors with significant therapeutic impact.[1] Its defining feature is the ability to form critical hydrogen bonds within the ATP-binding pocket of a wide range of protein kinases, making it a cornerstone for the design of targeted therapies. Prominent examples of drugs built upon this scaffold include Tofacitnib, a pan-Janus Kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and ulcerative colitis.[2] Other compounds based on this structure have shown potent inhibition of targets like Cyclin-Dependent Kinase 8 (CDK8) and Traf2- and NCK-interacting kinase (TNIK), which are implicated in various cancers.[3][4][5]

The successful development of these inhibitors relies on a robust pipeline of cell-based assays to translate biochemical potency into a clear understanding of cellular activity. Unlike in vitro assays that use purified proteins, cell-based assays provide crucial data on how a compound behaves in a complex physiological context, accounting for factors like cell permeability, target engagement, and off-target effects.[6][7]

This guide provides a structured, methodology-focused overview of essential cell-based assays for characterizing 1H-pyrrolo[2,3-b]pyridine kinase inhibitors. We will move from foundational viability and proliferation assays to mechanistic studies confirming target engagement and pathway modulation, and finally to phenotypic assays that define the ultimate cellular outcome. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with confidence.

Section 1: Foundational Assays: Assessing Global Cellular Impact

The first step in characterizing a novel kinase inhibitor is to determine its effect on cell viability and proliferation. These assays provide a fundamental measure of a compound's cytostatic or cytotoxic potential and are essential for calculating key metrics like the half-maximal inhibitory concentration (IC50).

Principle: Why Measure ATP?

The quantification of adenosine triphosphate (ATP) is a widely accepted method for determining the number of viable, metabolically active cells in culture.[8][9] Healthy cells maintain a high and stable level of intracellular ATP. When cells undergo apoptosis or necrosis, their ability to synthesize ATP diminishes rapidly. Therefore, a decrease in total ATP content is directly proportional to the number of non-viable cells. Luminescent assays, such as Promega's CellTiter-Glo®, utilize a thermostable luciferase to generate a "glow-type" signal that is proportional to the amount of ATP present, offering high sensitivity and a broad linear range.[8][9][10]

Protocol 1.1: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol describes a homogeneous "add-mix-measure" method for determining cell viability.[10][11]

Materials:

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings.

  • Cell line of interest cultured in appropriate growth medium.

  • 1H-pyrrolo[2,3-b]pyridine inhibitor stock solution (e.g., 10 mM in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent).

  • Multichannel pipette.

  • Plate shaker (orbital).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density. The volume is typically 100 µL for 96-well plates or 25 µL for 384-well plates.[11] Include wells with medium only for background measurement.[11]

  • Incubation: Incubate the plate for 24 hours (or until cells are adhered and in log-phase growth) in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the 1H-pyrrolo[2,3-b]pyridine inhibitor in culture medium. Add the diluted compound to the experimental wells. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.

  • Incubation with Compound: Incubate the cells with the inhibitor for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: On the day of the assay, thaw the CellTiter-Glo® Buffer and allow both the buffer and lyophilized substrate to equilibrate to room temperature.[11] Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.[11]

  • Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[10] c. Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[10] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (medium-only wells) from all other readings.

  • Normalize the data by expressing the results as a percentage of the vehicle-treated control wells (100% viability).

  • Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Section 2: Mechanistic Assays: Target Engagement and Pathway Modulation

After establishing a compound's effect on cell viability, the next critical step is to confirm that it engages its intended kinase target within the cell and modulates the downstream signaling pathway.

Workflow: From Target to Pathway Inhibition

G cluster_0 Cellular Environment cluster_1 Assay Readouts Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Cell Intact Cell Inhibitor->Cell Cellular Entry Target Target Kinase (e.g., JAK3) Inhibitor->Target Binding & Inhibition Substrate Downstream Substrate (e.g., STAT3) Target->Substrate Phosphorylation CETSA Target Engagement (CETSA, NanoBRET) Target->CETSA Measures direct binding pSubstrate Phosphorylated Substrate (p-STAT3) Response Cellular Response (Proliferation, Apoptosis) pSubstrate->Response Signal Transduction WB Pathway Modulation (Western Blot) pSubstrate->WB Measures pathway output

Caption: General workflow for confirming kinase inhibitor activity in cells.

Principle: Ligand-Induced Thermal Stabilization (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying drug-target interaction in a native cellular environment.[12][13] The core principle is that the binding of a ligand, such as a kinase inhibitor, to its target protein confers thermal stability.[12][13] When cells are heated, proteins begin to denature and aggregate. A protein bound to an inhibitor will be more resistant to this heat-induced aggregation and will remain in the soluble fraction at higher temperatures compared to its unbound state.[14] This thermal shift can be quantified by methods like Western blotting to confirm target engagement.[14]

Protocol 2.1: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout

Materials:

  • Cell line expressing the target kinase.

  • 1H-pyrrolo[2,3-b]pyridine inhibitor.

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or strips.

  • Thermal cycler.

  • Ultracentrifuge.

  • Reagents for SDS-PAGE and Western blotting (see Protocol 2.2).

  • Primary antibody specific to the target kinase.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the inhibitor at a desired concentration (e.g., 10x IC50) and another set with vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[15]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.[16]

  • Western Blot Analysis: Analyze the soluble protein fractions by Western blotting (as described in Protocol 2.2), probing with an antibody against the target kinase.

Data Analysis:

  • Quantify the band intensities for each temperature point for both vehicle- and inhibitor-treated samples.

  • Normalize the intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C) for each condition.

  • Plot the normalized soluble protein fraction against the temperature for both conditions. A shift in the melting curve to the right for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.

Principle: Probing the Signaling Cascade

The 1H-pyrrolo[2,3-b]pyridine scaffold is famously used in Tofacitinib to inhibit JAK kinases.[17] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors.[16] Upon cytokine binding, receptor-associated JAKs become activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[16] These phosphorylated STATs (p-STATs) then dimerize, translocate to the nucleus, and regulate gene expression.[16] A functional JAK inhibitor will block this phosphorylation event.[17][18] Western blotting is the gold-standard technique to measure the change in the ratio of phosphorylated protein to total protein, providing a direct readout of the inhibitor's effect on the signaling pathway.[16][19][20]

Signaling Pathway: A Simplified JAK-STAT Cascade

G cluster_0 cluster_1 Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. Phosphorylation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor (Tofacitinib) Inhibitor->JAK Inhibition pSTAT p-STAT Dimer p-STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Expression

Caption: Inhibition of the JAK-STAT pathway by a 1H-pyrrolo[2,3-b]pyridine inhibitor.

Protocol 2.2: Western Blotting for Phospho-STAT Analysis

Materials:

  • Cell line responsive to cytokine stimulation (e.g., TF-1 cells, PBMCs).

  • Cytokine (e.g., IL-6, IL-2).

  • 1H-pyrrolo[2,3-b]pyridine inhibitor.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.[16]

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.[16]

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-STAT (e.g., p-STAT3 Tyr705) and anti-total-STAT3.[19][21]

  • HRP-conjugated secondary antibody.[16]

  • Enhanced Chemiluminescence (ECL) substrate.[16]

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Starvation: Culture cells to ~80% confluency. For many cell lines, it is beneficial to serum-starve them for 4-6 hours prior to the experiment to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the inhibitor or vehicle for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice with supplemented lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[16]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and denature by heating at 95°C for 5 minutes.[16]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[16] After electrophoresis, transfer the proteins to a PVDF membrane.[16]

  • Blocking and Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-STAT3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.[16] c. Wash the membrane three times with TBST.[16] d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the signal using an imaging system.[16]

  • Stripping and Re-probing (Optional but Recommended): To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for the total STAT protein and/or a housekeeping protein like β-actin.[21]

Data Analysis:

  • Use densitometry software to quantify the band intensity for both p-STAT and total STAT for each sample.[16]

  • Calculate the ratio of p-STAT to total STAT for each condition.

  • Normalize this ratio to the cytokine-stimulated, vehicle-treated control. This demonstrates the dose-dependent inhibition of pathway signaling.

Section 3: Advanced Functional Assays: Defining Cellular Fate

Understanding the ultimate consequence of kinase inhibition is crucial. Does the compound simply stop cell growth (cytostatic), or does it induce programmed cell death (cytotoxic)? Assays for apoptosis and cell cycle arrest answer these questions.

Principle: Measuring the Executioners of Apoptosis

Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. Luminescent assays like Caspase-Glo® 3/7 provide a specific and sensitive method for detecting apoptosis.[22][23] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[22][23] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[24]

Protocol 3.1: Luminescent Caspase-3/7 Assay (e.g., Caspase-Glo® 3/7)

This protocol follows a simple "add-mix-measure" format.[22][24]

Materials:

  • White-walled 96-well plates.

  • Cell line, culture medium, and inhibitor.

  • Caspase-Glo® 3/7 Assay Kit.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with a serial dilution of the inhibitor in a white-walled 96-well plate as described in Protocol 1.1. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Incubation: Incubate for a time period sufficient to induce apoptosis (e.g., 12, 24, or 48 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's instructions.[25] Allow it to equilibrate to room temperature.[25]

  • Assay Execution: a. Remove the plate from the incubator and let it equilibrate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the 100 µL culture volume).[26] c. Mix the contents gently on a plate shaker for 30-60 seconds. d. Incubate the plate at room temperature, protected from light, for 1 to 3 hours to allow the signal to stabilize.[26]

  • Data Acquisition: Measure the luminescence with a luminometer.

Data Analysis:

  • Subtract the background luminescence from a no-cell control.

  • Plot the luminescence (representing caspase activity) against the inhibitor concentration. An increase in luminescence indicates the induction of apoptosis.

Principle: Analyzing Cell Cycle Distribution

Many kinase inhibitors, particularly those targeting CDKs, exert their effects by causing cells to arrest at specific phases of the cell cycle.[4][5] Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the standard method for analyzing cell cycle distribution.[27] PI is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content.[28] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[27]

Protocol 3.2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Materials:

  • Cell line, culture medium, and inhibitor.

  • Ice-cold 70% ethanol.[28]

  • PBS.

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[28]

  • Flow cytometry tubes.

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge the cell suspension at ~300 x g for 5 minutes.[28]

  • Fixation: a. Discard the supernatant and resuspend the cell pellet in a small volume of cold PBS. b. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL.[28] This step is critical for proper fixation and to prevent cell clumping.[28] c. Incubate on ice for at least 30 minutes or store at 4°C for up to several weeks.[28]

  • Staining: a. Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes to pellet them.[29] b. Decant the ethanol and wash the pellet once with PBS. c. Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is crucial to degrade RNA, which PI can also bind to.[28] d. Incubate at room temperature for 15-30 minutes, protected from light.[29]

  • Data Acquisition: Analyze the samples on a flow cytometer, ensuring to use a linear scale for PI detection and to exclude doublets from the analysis.[28][29] Collect at least 10,000 events per sample.[28]

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition.

  • An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest. A prominent sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[30]

Summary and Data Interpretation

A successful characterization of a 1H-pyrrolo[2,3-b]pyridine kinase inhibitor integrates data from all these assays. The table below summarizes the expected outcomes and their interpretations.

Assay TypeAssay NamePrimary ReadoutInterpretation of Positive Result
Foundational Cell Viability (CellTiter-Glo®)Luminescence (ATP level)Dose-dependent decrease in signal indicates cytotoxicity/cytostasis (IC50).
Mechanistic Target Engagement (CETSA®)Target protein in soluble fractionRightward shift in the melting curve confirms direct binding to the target kinase.
Mechanistic Pathway Modulation (Western Blot)Ratio of Phospho-protein to Total proteinDose-dependent decrease in phosphorylation confirms inhibition of the signaling pathway.
Functional Apoptosis (Caspase-Glo® 3/7)Luminescence (Caspase activity)Dose-dependent increase in signal indicates induction of apoptosis.
Functional Cell Cycle Analysis (Flow Cytometry)% of cells in G1, S, G2/MAccumulation of cells in a specific phase indicates cell cycle arrest.

By systematically applying this tiered approach, researchers can build a comprehensive cellular profile of their 1H-pyrrolo[2,3-b]pyridine compounds, providing the critical data needed to advance promising candidates in the drug development pipeline.

References

Protocols for the Multi-Step Synthesis of (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a detailed guide for the multi-step synthesis of (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol, a crucial building block for the development of novel therapeutics. The 7-azaindole scaffold, the core of this molecule, is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a range of diseases, including cancer and infectious diseases.[1][2][3][4][5] This guide outlines a reliable and efficient two-step synthetic pathway, beginning with the formylation of commercially available 7-azaindole, followed by the selective reduction of the resulting aldehyde. We provide two distinct, field-proven protocols for the reduction step, enabling researchers to choose the method best suited to their laboratory capabilities and safety protocols. The causality behind experimental choices, detailed step-by-step procedures, and data visualization are included to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bioisostere of indole, a scaffold present in many biologically active molecules.[6] The introduction of a nitrogen atom at the 7-position imparts unique electronic properties that can enhance binding affinity to biological targets and improve metabolic stability, making it a highly sought-after heterocycle in drug discovery.[4][6] Specifically, functionalization at the C3-position of the 7-azaindole nucleus is a common strategy for elaborating molecular complexity and exploring structure-activity relationships (SAR).[7]

This compound is a versatile intermediate that serves as a linchpin for introducing diverse functionalities. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or used in nucleophilic substitution and coupling reactions.

The synthesis described herein follows a robust and logical two-step sequence:

  • Electrophilic Formylation: Introduction of a formyl (-CHO) group at the electron-rich C3-position of the 7-azaindole ring using the Vilsmeier-Haack reaction.

  • Chemoselective Reduction: Reduction of the C3-formyl group to a hydroxymethyl (-CH₂OH) group to yield the target product.

This approach is highly efficient, utilizes readily available starting materials, and is scalable for laboratory and potential pilot-plant production.

Overall Synthetic Workflow

The transformation from 7-azaindole to this compound is depicted below. This workflow highlights the key intermediate and the two fundamental reaction types employed.

G Start 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Intermediate 7-Azaindole-3-carbaldehyde Start->Intermediate Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) End This compound Intermediate->End Step 2: Aldehyde Reduction (e.g., NaBH₄ or LiAlH₄)

Caption: Two-step synthesis of the target compound.

Step 1: Vilsmeier-Haack Formylation of 7-Azaindole

Principle and Mechanism

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] The reaction involves an electrophilic aromatic substitution where the active electrophile, a chloroiminium salt known as the "Vilsmeier reagent," is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (typically phosphorus oxychloride, POCl₃).[10][11]

The pyrrole moiety of 7-azaindole is highly electron-rich, making it susceptible to electrophilic attack, preferentially at the C3-position. The reaction proceeds through the attack of the pyrrole ring on the Vilsmeier reagent, forming an iminium ion intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde, 7-azaindole-3-carbaldehyde.[10][12]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Reaction Azaindole 7-Azaindole Azaindole->Iminium Attack Aldehyde 7-Azaindole-3-carbaldehyde Iminium->Aldehyde Hydrolysis Aqueous Work-up (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocol: Formylation

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet/outlet

  • Dropping funnel

  • Ice-water bath

  • 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled recommended

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, add 7-azaindole (1.0 eq) to anhydrous DMF (approx. 5-10 mL per gram of 7-azaindole). Stir the mixture at room temperature until all solids have dissolved.

  • Formation of Vilsmeier Reagent: Cool the solution to 0-5 °C using an ice-water bath. Add POCl₃ (1.1 - 1.5 eq) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A thick precipitate may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice (approx. 10-20 g per gram of starting material). A vigorous reaction may occur.

  • Neutralization: Slowly add a saturated aqueous solution of NaHCO₃ to neutralize the mixture until the pH is ~7-8. Stir the resulting suspension for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate. A solid precipitate of the product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether or ethanol to remove residual impurities. The crude product, 7-azaindole-3-carbaldehyde, can be further purified by recrystallization from ethanol or an ethanol/water mixture if necessary.

ParameterRecommended ValueRationale
Reagent Equivalents
7-Azaindole1.0 eqLimiting Reagent
POCl₃1.1 - 1.5 eqA slight excess ensures complete formation of the Vilsmeier reagent.
DMFSolventServes as both solvent and reagent for the Vilsmeier reaction.
Temperature
POCl₃ Addition0 - 5 °CControls the exothermic reaction of Vilsmeier reagent formation.
ReactionRoom TemperatureSufficient for the electrophilic substitution to proceed to completion.
Typical Yield 70 - 90%This reaction is generally high-yielding.

Step 2: Reduction of 7-Azaindole-3-carbaldehyde

Principle and Reagent Selection

The reduction of the aldehyde functional group to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on factors such as chemoselectivity, operational simplicity, and safety. For this specific step, two excellent options are presented.

  • Sodium Borohydride (NaBH₄): This is a mild and highly selective reducing agent.[13][14][15] It readily reduces aldehydes and ketones but typically does not affect more robust functional groups like esters, amides, or carboxylic acids.[16][17] Its key advantages are its stability in protic solvents (like methanol or ethanol), ease of handling, and straightforward work-up. This makes it the preferred and safer method for this transformation.

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a very powerful and non-selective reducing agent capable of reducing almost all polar functional groups, including esters, amides, and carboxylic acids.[17][18][19] While highly effective, it reacts violently with water and protic solvents, requiring strictly anhydrous conditions and a more cautious work-up procedure.[20][21] It represents a valid, albeit more hazardous, alternative.

Protocol 2A: Reduction with Sodium Borohydride (Preferred Method)

Materials and Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice-water bath

  • 7-Azaindole-3-carbaldehyde

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: To a round-bottom flask, add 7-azaindole-3-carbaldehyde (1.0 eq) and methanol (10-20 mL per gram of aldehyde). Stir until the solid is fully dissolved.

  • Reduction: Cool the solution to 0-5 °C in an ice-water bath. Add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes. Be mindful of hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until all the starting aldehyde is consumed.

  • Quenching and Work-up: Cool the flask again in an ice bath and slowly add water to quench the excess NaBH₄.

  • Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, typically as a white to off-white solid.[22] Further purification can be achieved by recrystallization or silica gel chromatography if needed.

Protocol 2B: Reduction with Lithium Aluminum Hydride (Alternative Method)

CAUTION: LiAlH₄ is a pyrophoric reagent that reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

Materials and Equipment:

  • Oven-dried, three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet

  • Ice-water bath

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (for quenching)

  • Fieser work-up reagents: Water, 15% aqueous NaOH, anhydrous MgSO₄ or Na₂SO₄

  • Celite®

Procedure:

  • Reagent Preparation: To a three-neck flask under a nitrogen atmosphere, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF (10-15 mL per gram of LAH). Cool the suspension to 0 °C.

  • Addition of Aldehyde: Dissolve 7-azaindole-3-carbaldehyde (1.0 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the stirred LAH suspension at 0 °C.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Fieser Work-up: Cool the reaction back to 0 °C. Perform the following sequential additions very slowly and cautiously (the "1-1-3" Fieser method for 'x' grams of LAH used):

    • Add 'x' mL of water dropwise.

    • Add 'x' mL of 15% aqueous NaOH solution dropwise.

    • Add '3x' mL of water dropwise.

  • Filtration and Isolation: Remove the ice bath and stir the resulting granular precipitate vigorously for 30 minutes. Add anhydrous MgSO₄ and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure to afford the desired product.

Comparison of Reduction Protocols
FeatureProtocol 2A: Sodium BorohydrideProtocol 2B: Lithium Aluminum Hydride
Reagent NaBH₄LiAlH₄
Solvent Methanol / Ethanol (Protic)THF / Diethyl Ether (Aprotic, Anhydrous)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Work-up Simple water quench, extractionCautious, multi-step Fieser work-up required
Pros Safer, easier to handle, simple work-upVery powerful and fast
Cons Slower than LAHPyrophoric, requires anhydrous conditions, hazardous
Typical Yield > 75%[22]> 80%

Conclusion

This application note details a reliable and reproducible two-step synthesis for this compound, a high-value intermediate for drug discovery and development. The Vilsmeier-Haack formylation of 7-azaindole provides the key aldehyde intermediate in high yield. For the subsequent reduction, the sodium borohydride method is recommended for its operational simplicity and enhanced safety profile, making it ideal for most research laboratory settings. By providing clear, step-by-step protocols and explaining the rationale behind them, this guide empowers researchers to confidently synthesize this important building block for their research programs.

References

Application Notes & Protocols: The Development of 1H-Pyrrolo[2,3-b]pyridine Compounds as Immunomodulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Intracellular Signaling in Autoimmune Disease

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2][3] Its structural rigidity and capacity for diverse substitutions have made it a cornerstone in the design of targeted therapies. A particularly successful application of this scaffold has been in the development of immunomodulators for treating autoimmune and chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[4][5][6] These conditions are often characterized by the dysregulation of cytokine signaling pathways, which leads to an overactive immune response and subsequent tissue damage.[7][8]

A critical nexus in this dysregulated signaling is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[4][9] Cytokines, which are crucial mediators of inflammation, bind to cell surface receptors, activating associated JAKs.[8] This triggers a phosphorylation cascade, culminating in the activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of pro-inflammatory genes.[10][11] The 1H-pyrrolo[2,3-b]pyridine core is central to several FDA-approved JAK inhibitors (Jakinibs), including Tofacitinib (JAK1/JAK3), Upadacitinib (selective JAK1), and Abrocitinib (selective JAK1), which function by competitively inhibiting ATP binding to the kinase domain of JAKs, thereby dampening the inflammatory response.[12][13][14][15][16][17][18]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical development of novel 1H-pyrrolo[2,3-b]pyridine-based immunomodulators, from chemical synthesis to in vitro and in vivo evaluation.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK Janus Kinase (JAK) Receptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Cytokine->Receptor 1. Binding STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT Dimer (Active) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Nuclear Translocation Gene Gene Transcription (Inflammatory Mediators) Compound 1H-pyrrolo[2,3-b]pyridine Compound (Inhibitor) Compound->JAK Inhibition

Caption: The canonical JAK/STAT signaling pathway and point of inhibition.

Section 1: Synthesis and Characterization of Lead Compounds

The journey of developing a novel immunomodulator begins with its chemical synthesis. The 1H-pyrrolo[2,3-b]pyridine core allows for strategic modifications at several positions to optimize potency, selectivity, and pharmacokinetic properties.[3]

Protocol 1: General Synthesis of a 4-amino-1H-pyrrolo[2,3-b]pyridine Derivative

This protocol outlines a common synthetic route involving key cross-coupling reactions. The rationale for this multi-step approach is to build complexity sequentially, allowing for purification at intermediate stages and ensuring high purity of the final compound. Protecting groups, such as SEM (2-(trimethylsilyl)ethoxymethyl), are often essential to prevent unwanted side reactions at the pyrrole nitrogen during cross-coupling.[19]

Materials:

  • 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

  • (2-(Chloromethoxy)ethyl)trimethylsilane (SEM-Cl)

  • Sodium hydride (NaH)

  • An appropriate arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • An appropriate amine for amination

  • Palladium catalyst for amination (e.g., RuPhos Pd G2)

  • Base (e.g., Na₂CO₃, Cs₂CO₃)

  • Solvents: Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF)

  • Reagents for deprotection (e.g., Trifluoroacetic acid (TFA))

  • Standard laboratory glassware and purification equipment (silica gel column chromatography)

Step-by-Step Methodology:

  • Protection of Pyrrole Nitrogen:

    • Dissolve 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF.

    • Cool the solution to 0°C and add NaH portion-wise. The rationale is to deprotonate the pyrrole nitrogen to form a nucleophile.

    • Stir for 30 minutes, then add SEM-Cl dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with ethyl acetate. Purify the product by column chromatography to yield SEM-protected intermediate 1 .

  • Suzuki-Miyaura Cross-Coupling at C-2:

    • To a solution of intermediate 1 in a dioxane/water mixture, add the desired arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.[19]

    • The choice of a palladium catalyst is critical for efficiently forming the C-C bond between the azaindole core and the aryl group.

    • Heat the mixture under an inert atmosphere (e.g., argon) at 80-100°C for several hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, extract the product, and purify by column chromatography to yield the 2-aryl intermediate 2 .

  • Buchwald-Hartwig Amination at C-4:

    • Dissolve intermediate 2 in anhydrous dioxane.

    • Add the desired amine, a strong base like Cs₂CO₃, and a specialized catalyst system such as RuPhos Pd G2. This catalyst is chosen for its high efficiency in forming C-N bonds with sterically hindered substrates.[19]

    • Heat the mixture under an inert atmosphere at 100-120°C until the starting material is consumed.

    • Cool, filter the reaction mixture, and purify the crude product by column chromatography to obtain the aminated intermediate 3 .

  • Deprotection:

    • Dissolve intermediate 3 in a suitable solvent like dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) and stir at room temperature. This acidic condition cleaves the SEM protecting group.

    • Neutralize the reaction with a saturated NaHCO₃ solution, extract the product, and purify to yield the final compound 4 .

Protocol 2: Structural Characterization and Purity Analysis

Confirming the identity and purity of the synthesized compound is a non-negotiable step for ensuring data integrity in subsequent biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the arrangement of atoms and the success of each synthetic step.

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A purity level of >95% is typically required for biological testing.

Section 2: In Vitro Evaluation of Immunomodulatory Activity

In vitro assays are essential for the initial screening of compounds to determine their biological activity, mechanism of action, and potential toxicity before advancing to more complex and costly in vivo studies.[20][21][22]

In_Vitro_Workflow Start Synthesized Compound (>95% Purity) Cytotoxicity Protocol 3: Cell Viability Assay (e.g., MTT) Start->Cytotoxicity Determine Non-Toxic Concentration Range KinaseAssay Protocol 4: Biochemical Kinase Assay (JAK1, JAK2, JAK3) Cytotoxicity->KinaseAssay Use Non-Toxic Doses CellAssay Protocol 5: Cell-Based p-STAT Assay (Western Blot / ELISA) KinaseAssay->CellAssay Confirm Target Engagement FunctionalAssay Protocol 6: Functional Cytokine Release Assay (ELISA) CellAssay->FunctionalAssay Confirm Functional Effect Decision Select Lead Candidate(s) for In Vivo Studies FunctionalAssay->Decision

Caption: Workflow for the in vitro evaluation of immunomodulatory compounds.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

Rationale: This initial screen is critical to differentiate true immunomodulatory effects from non-specific cytotoxicity. It establishes a safe concentration range for the compound to be used in subsequent, more complex functional assays.[21]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., Jurkat T-cells).

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Test compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., acidified isopropanol).

  • 96-well microplates.

Step-by-Step Methodology:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 12-24 hours.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and low (<0.1%) across all wells to avoid solvent toxicity.

  • Add the compound dilutions to the cells and incubate for 24-48 hours. Include vehicle control (DMSO) and untreated control wells.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration). Compounds are typically advanced if their CC₅₀ is significantly higher than their anticipated effective concentration.

Protocol 4: In Vitro Biochemical Kinase Inhibition Assay

Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target JAK kinases. It is a quantitative method to determine potency (IC₅₀) and selectivity across different JAK isoforms.[23][24]

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes.

  • Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

  • ATP.

  • Kinase assay buffer.

  • Test compound dilutions.

  • A commercial kinase activity detection kit (e.g., ADP-Glo™ or Kinase-Glo®).

Step-by-Step Methodology:

  • Prepare a reaction mixture containing the kinase buffer, the specific JAK enzyme, and its substrate peptide in a 96- or 384-well plate.

  • Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution).

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP (Kinase-Glo®) or the ADP produced (ADP-Glo™) according to the manufacturer's protocol. The signal is inversely or directly proportional to kinase activity, respectively.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Table 1: Example Kinase Inhibition Profile for a Hypothetical Compound (EX-123)

Compound JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM) JAK1 Selectivity (vs. JAK2)
Tofacitinib 15 30 2 2x
EX-123 8 240 150 30x

| Vehicle | >10,000 | >10,000 | >10,000 | N/A |

Protocol 5: Cell-Based Phospho-STAT Assay

Rationale: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay validates that the compound can penetrate the cell membrane and inhibit the JAK/STAT pathway in a physiological context.[25][26] Measuring the phosphorylation of STAT proteins is a direct downstream marker of JAK activity.

Materials:

  • Human erythroleukemia (HEL) cell line (which has a constitutively active JAK2) or cytokine-inducible cells (e.g., PBMCs, TF-1 cells).

  • Stimulating cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2).

  • Test compound dilutions.

  • Lysis buffer.

  • Antibodies: Primary antibody against phospho-STAT5 (p-STAT5) and total STAT5; secondary HRP-conjugated antibody.

  • Western blot equipment or cell-based ELISA kit (e.g., SureFire® pSTAT5).[26]

Step-by-Step Methodology (Western Blot):

  • Pre-treat cytokine-inducible cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine (e.g., IL-6) for 15-30 minutes to induce STAT phosphorylation.

  • Lyse the cells and quantify total protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for p-STAT, followed by an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for total STAT to ensure equal protein loading.

  • Quantify band intensity using densitometry. A potent inhibitor will show a dose-dependent decrease in the p-STAT/total STAT ratio.

Section 3: In Vivo Evaluation in an Animal Model of Autoimmune Disease

Rationale: After demonstrating promising in vitro activity and an acceptable safety profile, lead candidates must be evaluated in a living organism. Animal models of autoimmune diseases, while not perfect replicas of human conditions, are indispensable for assessing a compound's efficacy, pharmacokinetics, and potential side effects in a complex biological system.[27][28][29] The Collagen-Induced Arthritis (CIA) model in mice is a widely accepted preclinical model for rheumatoid arthritis.

In_Vivo_Workflow cluster_pre Phase 1: Disease Induction cluster_treat Phase 2: Treatment & Monitoring cluster_post Phase 3: Endpoint Analysis Induction1 Day 0: Primary Immunization (CFA + Collagen) Induction2 Day 21: Booster Immunization (IFA + Collagen) Induction1->Induction2 Treatment Day 22-42: Daily Dosing (Vehicle or Compound) Induction2->Treatment Monitoring Monitor Clinical Score, Paw Swelling, Body Weight (3x per week) Treatment->Monitoring Analysis Day 42: Sacrifice & Collect Samples (Joints, Serum, Spleen) Histo Histology (Inflammation, Damage) Analysis->Histo Cyto Cytokine Analysis (ELISA) Analysis->Cyto

Caption: Experimental design for an in vivo efficacy study in a CIA mouse model.
Protocol 7: Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model

Materials:

  • DBA/1 mice (genetically susceptible to CIA).

  • Bovine type II collagen.

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

  • Test compound formulated for oral gavage.

  • Calipers for measuring paw thickness.

  • Standard animal housing and care facilities.

Step-by-Step Methodology:

  • Disease Induction:

    • On Day 0, immunize mice intradermally at the base of the tail with an emulsion of type II collagen and CFA.

    • On Day 21, administer a booster immunization with an emulsion of type II collagen and IFA.

  • Treatment:

    • Monitor mice for the onset of arthritis (typically around Day 24-28), characterized by paw redness and swelling.

    • Once clinical signs appear, randomize mice into treatment groups (e.g., Vehicle control, positive control like Tofacitinib, and Test Compound at various doses).

    • Administer the compound daily via oral gavage from approximately Day 22 to Day 42.

  • Monitoring and Assessment:

    • Record the clinical arthritis score for each paw 3 times per week based on a scale (e.g., 0=normal, 1=mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness with calipers and monitor body weight as an indicator of general health.

  • Endpoint Analysis (Day 42):

    • Collect blood serum to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies by ELISA.

    • Harvest hind paws for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

Table 2: Example In Vivo Efficacy Data for Compound EX-123 in CIA Model

Treatment Group (n=10) Mean Clinical Score (Day 42) Paw Swelling Reduction (%)
Vehicle 10.5 ± 1.2 0%
Tofacitinib (10 mg/kg) 3.2 ± 0.8* 70%
EX-123 (5 mg/kg) 6.5 ± 1.0 * 38%
EX-123 (15 mg/kg) 3.8 ± 0.9 * 64%

p < 0.01 compared to Vehicle group

Conclusion and Future Directions

The successful development of 1H-pyrrolo[2,3-b]pyridine compounds as immunomodulators requires a systematic, multi-faceted approach. This guide outlines the foundational protocols for synthesis, in vitro characterization, and in vivo efficacy testing. A compound demonstrating a potent and selective in vitro profile, coupled with significant efficacy in a relevant animal model, becomes a strong candidate for further development.

Subsequent steps would involve comprehensive lead optimization to improve properties like oral bioavailability and metabolic stability, followed by formal preclinical toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application.[30] The ultimate goal is to translate these promising scientific findings into novel therapies that can improve the lives of patients suffering from debilitating autoimmune diseases.

References

Troubleshooting & Optimization

Identifying and mitigating off-target effects of 1H-pyrrolo[2,3-b]pyridine kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors. This guide is designed to provide you with in-depth technical and field-proven insights to help you anticipate, identify, and mitigate potential off-target effects during your experiments. The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, is a versatile and privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bonds with the kinase hinge region.[1][2][3] However, like all ATP-competitive inhibitors, off-target activities can arise, leading to confounding results. This resource will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common questions researchers have when working with 1H-pyrrolo[2,3-b]pyridine kinase inhibitors.

Q1: What makes the 1H-pyrrolo[2,3-b]pyridine scaffold a good starting point for kinase inhibitors?

A1: The 1H-pyrrolo[2,3-b]pyridine scaffold is considered a "privileged" structure in kinase inhibitor design. Its nitrogen atoms are strategically positioned to mimic the hydrogen bonding pattern of the adenine region of ATP, allowing it to bind effectively to the hinge region of the kinase ATP-binding pocket.[2][3] This often results in high-potency inhibitors.

Q2: What are the most common reasons for off-target effects with these inhibitors?

A2: Off-target effects primarily arise because most kinase inhibitors, including those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, are designed to be ATP-competitive. The ATP-binding pocket is highly conserved across the human kinome, which comprises over 500 kinases.[1] Consequently, an inhibitor designed for one kinase may also bind to the ATP-binding site of other, unintended kinases, leading to off-target inhibition.

Q3: Are there any known kinase families that are common off-targets for this scaffold?

A3: While the specific off-target profile is highly dependent on the substituents on the 1H-pyrrolo[2,3-b]pyridine core, some general trends can be observed. Due to the structural similarities in the ATP-binding site, kinases within the same family as the intended target are often potential off-targets. For example, an inhibitor designed against one member of the SRC family of kinases might show activity against other SRC family members.[4] It is crucial to perform broad kinase profiling to understand the specific off-target profile of your particular compound.

Q4: How can I proactively assess the selectivity of my 1H-pyrrolo[2,3-b]pyridine inhibitor?

A4: The most effective way to assess inhibitor selectivity is through comprehensive kinase profiling. This can be done using commercially available services that screen your compound against a large panel of recombinant kinases (often hundreds) at a fixed concentration. The results will provide a percentage of inhibition for each kinase, highlighting potential off-targets. For promising candidates, follow-up dose-response assays should be performed for any significant off-target hits to determine their IC50 values. One study on a novel 1H-pyrrolo[2,3-b]pyridine-based CDK8 inhibitor, for instance, used a panel of 63 kinases to confirm its selectivity.[5]

Q5: My inhibitor is potent in a biochemical assay but shows a weaker or different effect in cells. What could be the reason?

A5: This is a common challenge. Discrepancies between biochemical and cellular assays can be due to several factors:

  • High Cellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical kinase assays (micromolar range). This high concentration of the natural competitor can reduce the apparent potency of your ATP-competitive inhibitor in a cellular context.

  • Cell Permeability: The inhibitor may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.

  • Drug Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Cellular Metabolism: The inhibitor could be metabolized by the cells into less active or inactive forms.

  • Off-target effects: The observed cellular phenotype might be a net result of both on-target and off-target activities, which can sometimes have opposing effects.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section provides a structured approach to troubleshooting common issues encountered when using 1H-pyrrolo[2,3-b]pyridine kinase inhibitors.

Issue 1: Unexpected Phenotype or Cellular Toxicity

You observe a cellular phenotype that is not consistent with the known function of the target kinase, or you see significant cytotoxicity at concentrations where you expect on-target engagement.

Potential Cause: This is a strong indicator of off-target effects. Your inhibitor may be potently inhibiting one or more kinases that are critical for cell viability or that regulate a different signaling pathway.

Troubleshooting Workflow:

A Unexpected Phenotype or Toxicity Observed B Step 1: Perform Broad Kinase Profiling (e.g., 100+ kinases at 1µM) A->B C Identify significant off-targets (e.g., >50% inhibition) B->C D Step 2: Validate Off-Targets with IC50 Determination C->D E Are there potent off-targets (IC50 < 10x on-target IC50)? D->E F Yes E->F G No E->G H Step 3: Correlate Off-Targets with Phenotype - Literature search on off-target functions - Pathway analysis F->H N Consider non-kinase off-targets or inhibitor-induced stress responses G->N I Step 4: Use a Structurally Unrelated Inhibitor for the same target as a control H->I J Step 5: Genetic Target Validation (siRNA/shRNA/CRISPR knockdown/knockout) I->J K Does the genetic validation replicate the inhibitor's phenotype? J->K L Yes: Phenotype is likely on-target K->L M No: Phenotype is likely due to off-target effects K->M

Caption: Troubleshooting workflow for unexpected phenotypes.

Detailed Protocol: Validating On-Target vs. Off-Target Effects

  • Kinome Profiling:

    • Objective: To obtain an unbiased overview of the inhibitor's selectivity.

    • Procedure:

      • Prepare a stock solution of your inhibitor at a known concentration (e.g., 10 mM in DMSO).

      • Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology). A common initial screen is at a single high concentration (e.g., 1 µM) against a large panel of kinases.

      • Analyze the results to identify any kinases that are inhibited by more than a predefined threshold (e.g., 50% or 75%).

  • Orthogonal Inhibitor Control:

    • Objective: To confirm that the observed phenotype is not specific to your chemical scaffold.

    • Procedure:

      • Identify a commercially available inhibitor for your target kinase that has a different chemical scaffold from 1H-pyrrolo[2,3-b]pyridine.

      • Treat your cells with this orthogonal inhibitor at concentrations equivalent to its reported cellular potency.

      • Compare the resulting phenotype to that observed with your inhibitor. If the phenotypes match, it provides stronger evidence for an on-target effect.

  • Genetic Target Validation:

    • Objective: To determine the effect of reducing the target protein level, independent of a small molecule inhibitor.

    • Procedure (using siRNA as an example):

      • Design or purchase at least two independent, validated siRNAs targeting your kinase of interest, plus a non-targeting control siRNA.

      • Transfect your cells with the siRNAs according to the manufacturer's protocol.

      • At 48-72 hours post-transfection, confirm target protein knockdown by Western blot.

      • Perform your cellular assay with the knockdown cells and compare the phenotype to that induced by your inhibitor. A matching phenotype strongly supports an on-target mechanism.

Issue 2: Difficulty in Optimizing Selectivity

You are performing structure-activity relationship (SAR) studies to improve the potency of your 1H-pyrrolo[2,3-b]pyridine inhibitor, but you are also increasing its off-target activity.

Potential Cause: The modifications you are making may be interacting with residues that are conserved across your target and off-target kinases. The 1H-pyrrolo[2,3-b]pyridine core itself provides the key hinge-binding interactions, so the selectivity is primarily driven by the substituents that interact with other regions of the ATP-binding pocket.[6][7]

Mitigation Strategies and Workflow:

A SAR studies show poor selectivity B Step 1: Structural Analysis - Obtain co-crystal structure of inhibitor with target kinase - Or, use computational modeling/docking A->B C Identify non-conserved residues in the ATP-binding pocket B->C D Step 2: Rational Drug Design - Design new analogs with substituents that specifically interact with the non-conserved residues C->D E Step 3: Synthesize and Test New Analogs D->E F Step 4: Profile for both on-target potency and off-target activity E->F G Improved Selectivity? F->G H Yes G->H I No G->I J Continue iterative design-synthesize-test cycle H->J K Re-evaluate scaffold or explore alternative binding modes I->K

Caption: Workflow for improving inhibitor selectivity.

Data Presentation: Example SAR Table for Selectivity Optimization

When optimizing for selectivity, it is crucial to track both on-target and off-target potency. Here is an example of how to structure your data:

Compound IDR-Group ModificationOn-Target IC50 (nM)Off-Target Kinase X IC50 (nM)Selectivity Index (Off-Target/On-Target)
Your-Cmpd-01-Methyl501503
Your-Cmpd-02-Phenyl10202
Your-Cmpd-03 -Cyclopropyl 15 >1000 >66
Your-Cmpd-04-tert-Butyl581.6

In this example, compound Your-Cmpd-03 represents a successful modification, as it maintains high on-target potency while significantly reducing the off-target activity, resulting in a much-improved selectivity index.

Key Takeaway for Selectivity Enhancement:

Focus on exploiting differences in the solvent-exposed regions of the ATP-binding site and avoid modifications that primarily interact with the highly conserved hinge region, as the 1H-pyrrolo[2,3-b]pyridine core already effectively anchors your molecule there.[8]

References

Assessing the in vitro stability of 1H-pyrrolo[2,3-b]pyridine compounds in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers working with 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. This guide is designed to provide expert insights, troubleshooting advice, and robust protocols to ensure the integrity and reliability of your in vitro stability assays. Assessing the stability of these compounds in biological matrices is a critical step in drug discovery, directly influencing their potential for further development.[1][2] This document provides a dynamic question-and-answer framework to address the specific challenges you may encounter.

I. Core Concepts & Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 1H-pyrrolo[2,3-b]pyridine compounds.

A. General Stability and Compound Characteristics

Q1: What makes the 1H-pyrrolo[2,3-b]pyridine scaffold susceptible to metabolic instability?

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, possesses several sites that can be targeted by metabolic enzymes. The pyridine nitrogen can influence the electron density of the ring system, making certain positions susceptible to oxidation. Common metabolic pathways include hydroxylation on the pyrrole or pyridine rings and oxidation of substituents attached to the core structure.[3] A primary concern is oxidation mediated by Cytochrome P450 (CYP) enzymes, but other enzymes like aldehyde oxidase (AO) can also play a significant role, particularly if there are susceptible positions on the scaffold.[4]

Q2: My compound appears unstable even in control incubations without metabolic cofactors (e.g., NADPH). What could be the cause?

This observation points towards either chemical instability or metabolism by enzymes that do not require NADPH.

  • Chemical Instability: The compound may be inherently unstable at the assay pH (typically 7.4) or may be degrading by reacting with buffer components. Running a control incubation in buffer alone, without any biological matrix, can help diagnose this issue.

  • Non-CYP Mediated Metabolism: Enzymes such as esterases (if your compound has an ester moiety) or UDP-glucuronosyltransferases (UGTs) are present in liver microsomes and do not require NADPH.[5][6] Aldehyde oxidase (AO), found in the cytosolic fraction, is also a known source of metabolism for nitrogen-containing heterocyclic compounds and is NADPH-independent.[4]

Q3: How does compound solubility impact my stability assay results?

Poor aqueous solubility is a major source of error in in vitro assays.[1][7] If a compound's concentration exceeds its solubility limit in the final incubation mixture, it will precipitate. This leads to an artificially low measurement of the compound at all time points, including T=0, as analytical methods typically only measure the dissolved compound.[8] This can be misinterpreted as rapid degradation or high non-specific binding. It is crucial to determine the kinetic solubility of your compound under the exact assay conditions (buffer, protein concentration, and solvent percentage) beforehand.[7]

B. Troubleshooting Liver Microsomal Stability Assays

Q4: My compound recovery at the T=0 time point is significantly lower than expected. Why is this happening?

Low recovery at the initial time point, before significant metabolism can occur, is a classic problem often attributed to two main factors:

  • Non-Specific Binding (NSB): Lipophilic compounds can bind avidly to the plasticware (e.g., microplates, pipette tips) and, more significantly, to microsomal proteins and lipids.[9][10][11] This binding sequesters the compound, reducing the concentration available for measurement in the supernatant after stopping the reaction.

  • Poor Solubility: As discussed in Q3, if the compound precipitates, the measured concentration will be low.[12] The presence of microsomal protein can sometimes further reduce the solubility of a compound.

To diagnose this, you can compare the T=0 sample in the presence and absence of microsomes. A significant drop in concentration when microsomes are present points towards NSB or protein-mediated solubility issues.

Q5: I'm observing very rapid degradation for my compound (e.g., >95% loss within 5 minutes). How can I accurately determine its clearance?

When metabolism is very rapid, the standard assay timeline may not be sufficient to capture the degradation kinetics accurately.

  • Causality: High intrinsic clearance is often due to metabolism at a "soft spot" on the molecule that is highly susceptible to enzymes like CYP3A4, the most abundant CYP in the liver.[13]

  • Solution: To obtain a reliable clearance value, you must modify the assay conditions to slow down the reaction. This can be achieved by:

    • Reducing the microsomal protein concentration.

    • Shortening the incubation time points (e.g., sampling at 0, 0.5, 1, 2, and 5 minutes). This ensures you can plot a degradation curve with several points before the compound is completely consumed, which is essential for accurate calculation of the half-life.[14]

Q6: My positive control compounds are stable, but my test compound shows no degradation. What does this mean?

If your controls (e.g., testosterone, verapamil) show the expected degradation, the assay system is working correctly. A lack of degradation in your test compound indicates it is highly stable under the tested conditions.[6] For slowly metabolized compounds, you may need to extend the incubation time (e.g., up to 2 hours) or use a system with higher metabolic activity, such as hepatocytes, which contain a broader array of Phase I and Phase II enzymes and cofactors.[5] It is important to confirm that the enzyme activity in the system is maintained over these longer incubation periods.[5]

C. Troubleshooting Plasma Stability Assays

Q7: What is the primary cause of compound degradation in plasma?

The primary drivers of instability in plasma are hydrolytic enzymes, most commonly esterases (e.g., carboxylesterases) and proteases/peptidases.[15][16] If your 1H-pyrrolo[2,3-b]pyridine derivative contains an ester, amide, or other labile functional group, it is susceptible to rapid hydrolysis in plasma. Chemical degradation due to plasma pH is also possible but less common for this scaffold.

Q8: I see significant differences in stability between human and rat plasma. Is this normal?

Yes, this is a common and important finding. There are significant species differences in the types and activity levels of plasma enzymes.[15] For example, rat plasma is known to have much higher carboxylesterase activity than human plasma. A compound with an ester moiety might be rapidly hydrolyzed in rat plasma but be relatively stable in human plasma. This has critical implications for extrapolating preclinical animal data to humans.[17]

II. Experimental Workflows and Protocols

A clear understanding of the experimental workflow is crucial for obtaining reliable data.

A. General Workflow for In Vitro Stability Assessment

The following diagram outlines the typical workflow for assessing the in vitro stability of a new chemical entity.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation CompoundPrep Compound Stock Preparation (DMSO) Initiate Initiate Reaction (Add Compound or Cofactor) CompoundPrep->Initiate MatrixPrep Biological Matrix Prep (Microsomes/Plasma Thawing & Dilution) PreIncubate Pre-incubation of Matrix at 37°C MatrixPrep->PreIncubate CofactorPrep Cofactor Preparation (e.g., NADPH System) CofactorPrep->Initiate PreIncubate->Initiate TimePoints Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate->TimePoints Quench Quench Reaction (Ice-Cold Acetonitrile + IS) TimePoints->Quench Process Protein Precipitation & Centrifugation Quench->Process Analyze LC-MS/MS Analysis of Supernatant Process->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) Plot->Calculate Report Generate Stability Report Calculate->Report

Caption: General workflow for in vitro metabolic stability assays.

B. Protocol: Liver Microsomal Stability Assay

This protocol provides a standardized method for evaluating metabolic stability using pooled human liver microsomes (HLM).

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate stock in acetonitrile.

  • Liver Microsomes: Thaw pooled HLM on ice. Dilute to 1 mg/mL in cold Phosphate Buffer.

  • NADPH Regenerating System (NRS): Prepare a solution in Phosphate Buffer containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase according to the manufacturer's protocol (e.g., Corning Gentest™).[18][19]

  • Stop Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

2. Incubation Procedure: [6][19]

  • In a 96-well plate, add buffer, the microsomal solution, and the NRS.

  • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM; final DMSO < 0.1%).

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the ice-cold Stop Solution. The T=0 sample is taken immediately after adding the compound.

  • Include controls:

    • -NADPH Control: Replace NRS with buffer to check for non-CYP metabolism or chemical instability.

    • Positive Control: Use a compound with known metabolic clearance (e.g., verapamil for high clearance, warfarin for low clearance).

3. Sample Analysis:

  • Seal the plate, vortex, and centrifuge (e.g., 4000 rpm for 20 min at 4°C) to pellet precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the peak area ratio of the test compound relative to the internal standard at each time point.

C. Protocol: Plasma Stability Assay

This protocol assesses stability in human plasma. The same procedure can be used for other species.

1. Reagent Preparation:

  • Plasma: Thaw pooled human plasma (with anticoagulant, e.g., K2EDTA) in a water bath at 37°C, then place on ice.

  • Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate stock in acetonitrile or buffer.

  • Stop Solution: Ice-cold acetonitrile containing an internal standard (IS).

2. Incubation Procedure: [15][20]

  • Aliquot plasma into tubes or a 96-well plate.

  • Pre-incubate the plasma at 37°C for 10 minutes.

  • Initiate the reaction by adding the test compound (final concentration typically 1-5 µM).

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), add an aliquot of the reaction mixture to the Stop Solution.

  • Include a control incubation in heat-inactivated plasma to distinguish enzymatic from chemical degradation.

3. Sample Analysis:

  • Follow the same sample processing and LC-MS/MS analysis steps as described in the microsomal stability protocol.

III. Data Interpretation and Visualization
A. Key Parameters and Calculations
ParameterCalculationSignificance
Half-Life (t½) t½ = -0.693 / k where k is the slope of the linear regression of ln(% remaining) vs. time.The time it takes for 50% of the parent compound to be eliminated. A shorter half-life indicates lower stability.
Intrinsic Clearance (CLint) CLint (µL/min/mg) = (0.693 / t½) * (1 / [Protein]) where [Protein] is the microsomal protein concentration in mg/mL.Represents the intrinsic ability of the liver enzymes to metabolize a drug, normalized to the amount of protein.[2] This is a key parameter for in vitro-in vivo extrapolation (IVIVE).
B. Potential Metabolic Pathways for 1H-Pyrrolo[2,3-b]pyridines

The 7-azaindole core is subject to several common metabolic transformations, primarily oxidative. Understanding these can aid in designing more stable analogues.

G cluster_outputs Potential Metabolites Parent 1H-Pyrrolo[2,3-b]pyridine (Parent Compound) Hydroxylation Ring Hydroxylation (Pyrrole or Pyridine ring) Parent->Hydroxylation CYP450s Oxidation Side-Chain Oxidation (on R-groups) Parent->Oxidation CYP450s N_Oxidation N-Oxidation (Pyridine Nitrogen) Parent->N_Oxidation CYP450s, FMOs AO_Metabolism Aldehyde Oxidase Mediated Oxidation Parent->AO_Metabolism Aldehyde Oxidase

Caption: Common metabolic pathways for 7-azaindole scaffolds.

IV. Concluding Remarks

This technical guide provides a framework for assessing and troubleshooting the in vitro stability of 1H-pyrrolo[2,3-b]pyridine compounds. Adherence to robust, well-controlled protocols is paramount for generating high-quality data that can confidently guide drug discovery programs.[21][22] Early and accurate identification of metabolic liabilities allows for informed decisions in lead optimization, ultimately saving resources and accelerating the development of new therapeutics.[13] For further guidance, consulting regulatory documents from agencies like the FDA can provide additional context on the expectations for these studies in drug development.[23][24][25]

References

Challenges in the SEM-deprotection step of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating the Challenges of SEM Deprotection

Welcome to the technical support center for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a critical scaffold in medicinal chemistry, particularly for kinase inhibitors.[1][2] This guide, developed by our team of application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a significant bottleneck in this synthetic route: the deprotection of the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

The SEM protecting group is widely used for its stability under a range of conditions, but its removal from the pyrrole nitrogen of the 7-azaindole core can be challenging, often leading to side product formation and reduced yields.[1][3][4] This resource is designed for researchers, scientists, and drug development professionals to navigate these complexities with confidence.

Troubleshooting Guide: Overcoming Hurdles in SEM Deprotection

This section addresses common issues encountered during the SEM-deprotection step in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.

Problem 1: Incomplete or Sluggish Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.

  • The desired product is isolated in low yields, with the SEM-protected starting material being the major component recovered.

Potential Causes & Solutions:

  • Insufficiently Strong Acidic Conditions: While the SEM group is acid-labile, its removal from the electron-rich pyrrole nitrogen of the 7-azaindole system can be more difficult than from simple amines or alcohols.[5] Standard acidic conditions may not be sufficient.

    • Troubleshooting Protocol:

      • Increase the concentration or the number of equivalents of the acid (e.g., trifluoroacetic acid - TFA).

      • Consider using a stronger Brønsted acid like excess pyridinium p-toluenesulfonate (PPTS).[5]

      • Elevate the reaction temperature. SEM deprotection often requires heating.[5][6]

  • Steric Hindrance: The steric environment around the SEM-protected nitrogen can influence the rate of deprotection. Bulky aryl groups at the C2 position or substituents on the pyridine ring might hinder the approach of the deprotecting agent.

    • Troubleshooting Protocol:

      • If using fluoride-based deprotection, switch to a smaller fluoride source (e.g., HF-Pyridine complex instead of TBAF).

      • For acid-catalyzed deprotection, a smaller acid molecule might be more effective.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.

    • Troubleshooting Protocol:

      • For fluoride-mediated deprotection, polar aprotic solvents like DMF or THF are commonly used.[5]

      • For acid-catalyzed deprotection, chlorinated solvents like dichloromethane (DCM) are often employed.[7]

Problem 2: Formation of an Unexpected Tricyclic Eight-Membered Ring Side Product

Symptoms:

  • Isolation of a major byproduct with a mass corresponding to the desired product plus a CH₂ group.

  • ¹H NMR analysis reveals the disappearance of the N-H proton and the appearance of new methylene protons.

Causality: This is a known and significant challenge in the SEM deprotection of this scaffold.[1][3][4] The deprotection mechanism of the SEM group releases formaldehyde.[5] The newly deprotected and highly nucleophilic 4-amino group and the pyrrole nitrogen can react with this liberated formaldehyde in a Pictet-Spengler-type reaction, leading to the formation of a tricyclic eight-membered ring.

Troubleshooting Strategies:

  • Formaldehyde Scavengers: The most direct approach is to trap the formaldehyde as it is formed.

    • Experimental Protocol:

      • To the reaction mixture, add a formaldehyde scavenger such as 1,2-diaminobenzene or dimedone prior to initiating the deprotection.

      • Proceed with the standard deprotection protocol. The scavenger will react with the released formaldehyde, preventing its reaction with the product.

  • Alternative Deprotection Reagents: Some deprotection conditions may minimize the formation of free formaldehyde.

    • Recommended Reagents:

      • Magnesium Bromide (MgBr₂): This Lewis acid has been shown to be effective for SEM deprotection under mild conditions and may offer a different reaction pathway that reduces formaldehyde-related side reactions.[6][8][9]

      • Tetrabutylammonium Fluoride (TBAF) under strictly anhydrous conditions: While fluoride-mediated deprotection also releases formaldehyde, optimizing the conditions (e.g., using anhydrous TBAF) can sometimes suppress side reactions.[6]

Problem 3: General Low Yields and Complex Product Mixtures

Symptoms:

  • Multiple spots on TLC analysis of the crude reaction mixture.

  • Difficulty in purifying the desired product due to the presence of several closely-eluting impurities.

Potential Causes & Solutions:

  • Decomposition of the Starting Material or Product: The 7-azaindole core can be sensitive to harsh acidic conditions.

    • Troubleshooting Protocol:

      • Screen a variety of deprotection conditions, starting with milder ones.

      • Carefully monitor the reaction by LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.

  • Side Reactions with Liberated Ethylene and Trimethylsilyl Fluoride/Halide: Besides formaldehyde, the SEM deprotection also releases ethylene and a trimethylsilyl species.[5] While less common, these byproducts could potentially react with the substrate under certain conditions.

    • Troubleshooting Protocol:

      • Ensure efficient removal of volatile byproducts by conducting the reaction under an inert atmosphere with good ventilation or by using a gentle stream of nitrogen.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms for SEM deprotection?

A1: There are two primary mechanisms for SEM deprotection:

  • Fluoride-Mediated Deprotection: A fluoride source (e.g., TBAF, HF) attacks the silicon atom, forming a pentavalent siliconate intermediate. This unstable intermediate undergoes a β-elimination, releasing the deprotected amine, trimethylsilyl fluoride, ethylene, and formaldehyde.[5]

  • Acid-Catalyzed Deprotection: A Brønsted or Lewis acid protonates one of the oxygen atoms of the SEM group, leading to its cleavage. This can proceed through different pathways, including direct protonation of the oxygen attached to the heterocycle or the ether oxygen, ultimately leading to the release of the deprotected amine.[5]

Q2: Which deprotection method is generally preferred for this class of compounds?

A2: Both acid-catalyzed and fluoride-mediated methods have been used, but each has its challenges. Acid-catalyzed deprotection with TFA is common but can lead to the formation of the tricyclic side product due to formaldehyde release.[1][3][4][7] Fluoride-based methods can also be sluggish and require elevated temperatures. The choice of method often depends on the specific substrate and the presence of other functional groups. It is highly recommended to perform small-scale screening of different conditions.

Q3: Can I use other protecting groups for the pyrrole nitrogen to avoid these issues?

A3: Yes, exploring alternative protecting groups is a valid strategy. Some potential alternatives include:

  • tert-Butoxycarbonyl (Boc): Easily removed under acidic conditions, typically without the generation of reactive byproducts like formaldehyde.

  • Benzyl (Bn): Removable by hydrogenolysis, which is an orthogonal deprotection strategy to many other transformations.

  • Simple silyl groups (e.g., TMS, TES): These are more labile than SEM and can be removed under milder conditions.[10]

The choice of an alternative protecting group will depend on the overall synthetic route and the stability of the protecting group to the conditions used in other steps, such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[1][2]

Q4: How can I effectively purify the final 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine product?

A4: Purification is often achieved by silica gel column chromatography. Due to the basic nature of the 4-amino-7-azaindole core, it is sometimes beneficial to add a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to the eluent to prevent tailing and improve separation. Reverse-phase HPLC can also be an effective purification method for obtaining highly pure material.

Data & Protocols

Table 1: Comparison of Common SEM Deprotection Conditions
Reagent(s)SolventTemperatureCommon IssuesReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp to 50 °CFormation of tricyclic side product[7]
Tetrabutylammonium Fluoride (TBAF)Tetrahydrofuran (THF) or Dimethylformamide (DMF)Room Temp to RefluxSluggish reaction, potential for side reactions[5][6]
Hydrogen Fluoride-Pyridine (HF•pyr)Acetonitrile (MeCN) or THF0 °C to Room TempCorrosive and hazardous reagent[5]
Magnesium Bromide (MgBr₂)Diethyl ether/NitromethaneRoom TempMilder conditions, may require optimization[8][9]
Experimental Protocol: SEM Deprotection using TFA
  • Dissolve the SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine (1 equivalent) in dichloromethane (DCM) (approximately 0.1 M).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the required time (monitor by LC-MS, typically 2-4 hours).[7]

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

SEM_Deprotection_Troubleshooting start SEM Deprotection Attempt check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_product Side Product Formation check_completion->side_product Side Products Detected low_yield Low Yield / Complex Mixture check_completion->low_yield Complex Mixture success Successful Deprotection check_completion->success Yes increase_acid Increase Acid Stoichiometry / Strength incomplete->increase_acid increase_temp Increase Reaction Temperature incomplete->increase_temp change_solvent Change Solvent incomplete->change_solvent add_scavenger Add Formaldehyde Scavenger side_product->add_scavenger change_reagent Use Alternative Reagent (e.g., MgBr2) side_product->change_reagent milder_conditions Screen Milder Conditions low_yield->milder_conditions optimize_time Optimize Reaction Time low_yield->optimize_time

Caption: Troubleshooting workflow for SEM deprotection.

Side_Product_Formation SEM_Protected SEM-Protected 7-Azaindole Deprotection SEM Deprotection (e.g., TFA) SEM_Protected->Deprotection Deprotected_Product Deprotected 7-Azaindole Deprotection->Deprotected_Product Formaldehyde Formaldehyde (byproduct) Deprotection->Formaldehyde Side_Product Tricyclic Side Product Deprotected_Product->Side_Product + Formaldehyde Formaldehyde->Side_Product

Caption: Formation of the tricyclic side product.

References

Technical Support Center: Overcoming Poor Cellular Permeability of Pyrrolopyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrrolopyrimidine-based inhibitors. This scaffold is a cornerstone of many successful kinase inhibitors, but its physicochemical properties often present a significant hurdle: poor cellular permeability.[1][2] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you diagnose and overcome permeability-related challenges in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Permeability Problem

This section addresses the fundamental principles governing the cellular permeability of pyrrolopyrimidine inhibitors.

Q1: What are pyrrolopyrimidine-based inhibitors, and why is cellular permeability a common issue with them?

A1: Pyrrolopyrimidines, also known as 7-deazapurines, are heterocyclic compounds featuring a fused pyrrole and pyrimidine ring system.[2] This core structure is a "privileged scaffold" in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors, due to its ability to form key hydrogen bonds within the kinase hinge region.[3]

The permeability challenge arises from the very features that make them potent. The pyrrolopyrimidine core and its necessary substituents often contain multiple hydrogen bond donors and acceptors (nitrogen and oxygen atoms), which increase polarity.[4] This high polarity is unfavorable for passive diffusion across the lipophilic (fatty) cell membrane, which is the primary route of entry for many small molecule drugs.

Q2: Which physicochemical properties are most critical for predicting the permeability of my inhibitor?

A2: Several key metrics, often collectively referred to under the umbrella of "Lipinski's Rule of 5," are crucial for predicting passive permeability.[5][6][7] For pyrrolopyrimidine inhibitors, you should pay close attention to:

  • Topological Polar Surface Area (TPSA): This is the surface sum over all polar atoms in a molecule. A higher TPSA is strongly correlated with lower permeability. For oral absorption, a TPSA of <140 Ų is often targeted.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Molecules with many H-bonds prefer to stay in the aqueous extracellular environment rather than enter the lipid membrane.[4] According to Lipinski's rule, poor permeability is more likely with >5 HBDs and >10 HBAs.[4][7]

  • Lipophilicity (logP or logD): This measures how well a compound partitions between an oily (octanol) and an aqueous phase. A logP that is too low (hydrophilic) prevents membrane partitioning, while one that is too high can cause the compound to get "stuck" in the membrane or lead to poor solubility. A balanced logP (typically 1-3) is ideal.

  • Molecular Weight (MW): Larger molecules find it harder to diffuse across the membrane. Lipinski's rule suggests an MW of <500 Da is preferable for oral drugs.[6][7]

Many kinase inhibitors, due to the nature of the ATP binding pocket, push these boundaries and are considered "beyond Rule of 5" (bRo5) compounds, making permeability a key optimization challenge.[8]

Q3: How do I experimentally measure the cellular permeability of my compound?

A3: There are two primary types of in vitro assays used in early drug discovery:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that models passive diffusion.[9][10] It uses a synthetic membrane coated with lipids to separate a donor well (with your compound) from an acceptor well.[9][11] It is cost-effective and excellent for ranking compounds based on their potential for passive transport.[9][10]

  • Cell-Based Assays (e.g., Caco-2, MDCK): These assays use monolayers of immortalized cells (like human colorectal adenocarcinoma Caco-2 cells) grown on a permeable filter.[12][13] Caco-2 cells, when mature, form tight junctions and express transporters, thus modeling the human intestinal barrier.[12][14] This method can measure not only passive diffusion but also the effects of active transport and efflux, providing a more biologically complete picture.[11][13]

Section 2: Troubleshooting Guide - My Inhibitor Shows Poor Cellular Activity

This section provides actionable solutions for common experimental problems related to permeability.

Scenario 1: My pyrrolopyrimidine inhibitor is highly potent in my biochemical (enzymatic) assay but shows weak or no activity in my cell-based assay.

This is a classic sign of a permeability problem. The large discrepancy between enzymatic IC50 and cellular EC50 suggests the compound is not reaching its intracellular target at a sufficient concentration.

  • Action: Run a standard permeability assay (PAMPA is a good first choice for its simplicity and focus on passive diffusion).[9]

  • Expected Outcome: Your compound will likely show low apparent permeability (Papp) values compared to high-permeability control compounds like Antipyrine or Chloramphenicol.[10][14]

Once poor passive permeability is confirmed, you can pursue two main strategies: structural modification of the compound or formulation-based approaches.

Solution A: Medicinal Chemistry Approaches (Structural Modification)

The goal is to systematically alter the inhibitor's physicochemical properties to make it more membrane-friendly without sacrificing potency.

  • Q: How can I modify my lead compound to improve its permeability? A: Focus on reducing polarity and hydrogen bonding capacity.

    • Mask Polar Groups: Convert polar functional groups like hydroxyls (-OH) or carboxylic acids (-COOH) into less polar ethers, esters, or amides. This directly reduces HBD count and TPSA.

    • Reduce H-Bond Donors: N-methylation of secondary amines or amides can eliminate an H-bond donor site.

    • Introduce Lipophilic Moieties: Adding small, non-polar groups like a methyl or ethyl group can increase logP. Be cautious, as large additions can negatively impact solubility or introduce new metabolic liabilities.

    • Employ a Prodrug Strategy: A prodrug is an inactive derivative that is converted into the active parent drug in the body.[15] For permeability, a common strategy is to attach a lipophilic promoiety (e.g., an ester) to a polar group on your inhibitor.[15][16] This masks the polarity, allowing the prodrug to cross the cell membrane, where intracellular enzymes (like esterases) cleave the promoiety to release the active drug.[16][17]

Table 1: Example of Physicochemical Property Changes via Structural Modification

Modification StrategyParent MoietyModified MoietyHBD ChangeTPSA ChangelogP ChangeRationale
Masking Hydroxyl -OH-OCH₃ (Methyl Ether)-1DecreaseIncreaseReduces polarity and H-bonding.
N-Methylation -NH--N(CH₃)--1MinimalIncreaseEliminates a key H-bond donor.
Ester Prodrug -COOH-COOCH₂CH₃ (Ethyl Ester)-1MinimalIncreaseMasks a highly polar, often charged group.[15]
Bioisosteric Replacement -SO₂NH₂-SO₂N(CH₃)₂-2DecreaseIncreaseReplaces polar N-H bonds with lipophilic methyls.

Diagram: Medicinal Chemistry Strategies to Enhance Permeability

This diagram illustrates potential modification sites on a generic pyrrolopyrimidine scaffold to improve cell entry.

G cluster_0 Pyrrolopyrimidine Core cluster_1 Improvement Strategies core Generic Pyrrolopyrimidine Scaffold strat1 Mask Polar Group (e.g., -OH -> -OMe) core->strat1 R1 Site strat2 Reduce H-Bond Donors (e.g., N-methylation) core->strat2 R2 Site strat3 Increase Lipophilicity (e.g., add -CH3) core->strat3 R3 Site strat4 Prodrug Approach (e.g., add ester moiety) core->strat4 R1 Site

Caption: Potential sites for chemical modification on a pyrrolopyrimidine core.

Solution B: Formulation & Delivery Strategies

If modifying the molecule is not feasible, you can improve apparent permeability by altering how the compound is delivered to the cells.

  • Q: Can I improve permeability without changing my compound's structure? A: Yes, through formulation.

    • Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between cells or fluidize the cell membrane, enhancing drug passage.[18][19] Examples include some surfactants or fatty acids like oleic acid.[18] This is more common in cell-based assays than for in vivo applications due to toxicity concerns.

    • Lipid-Based Formulations: Encapsulating your inhibitor in lipid-based carriers like liposomes or nanoparticles can facilitate cell entry via endocytosis, bypassing the need for passive diffusion across the membrane.[18][20]

Scenario 2: My permeability assay results are inconsistent or show very low compound recovery.

Inconsistent results or low mass balance (<80% recovery) in an assay like Caco-2 can invalidate your data. This suggests the compound is being lost somewhere in the system.

  • Q: What are the common causes of low compound recovery in a Caco-2 assay? A: There are several potential culprits.

    • Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer.

    • Non-Specific Binding: Lipophilic compounds can stick to the plastic of the assay plates.[21]

    • Cellular Metabolism: Caco-2 cells have some metabolic activity (e.g., cytochrome P450 enzymes) that could be degrading your compound.

    • Intracellular Accumulation: The compound gets into the cells but does not pass through to the other side, effectively getting trapped.

    • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which act as cellular pumps that actively remove the compound from the cell.[13][14]

  • Q: How do I troubleshoot and fix low recovery? A:

    • Check Solubility: First, determine the kinetic solubility of your compound in the assay buffer. If it's too low, you may need to add a small percentage of a co-solvent like DMSO (usually <1%), but be aware that high concentrations of DMSO can affect cell monolayer integrity.[12]

    • Run a Bidirectional Assay: To check for active efflux, perform the Caco-2 assay in both directions: from the top (apical, AP) to the bottom (basolateral, BL) and from BL to AP.[13][14] Calculate the efflux ratio (Papp(BL-AP) / Papp(AP-BL)). An efflux ratio >2 is a strong indicator of active efflux.[13][14] If efflux is confirmed, you can co-incubate with a known efflux inhibitor (e.g., verapamil for P-gp) to see if permeability improves.[13]

    • Analyze Cell Lysate: At the end of the experiment, lyse the Caco-2 monolayer and analyze the lysate for your compound. This will tell you if the compound is accumulating inside the cells.

    • Perform a Stability Assay: Incubate your compound with Caco-2 cells (or cell lysate) and measure its concentration over time to check for metabolic degradation.

Section 3: Key Experimental Protocol

This section provides a generalized, step-by-step protocol for the PAMPA assay, a crucial first step in assessing permeability.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess the passive permeability of a compound.[9]

Diagram: PAMPA Workflow

Caption: A high-level workflow for the Parallel Artificial Membrane Permeability Assay.

Materials:

  • 96-well PAMPA "sandwich" plates (hydrophobic PVDF filter donor plate and an acceptor plate).[11]

  • Lipid solution (e.g., 1-2% lecithin in dodecane).[22]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • DMSO.

  • Test compounds and control compounds (e.g., high permeability: antipyrine; low permeability: atenolol).

  • 96-well UV plate for analysis (if applicable).

  • Plate reader or LC-MS/MS system.

Procedure:

  • Prepare Solutions:

    • Dissolve test and control compounds in DMSO to create 10 mM stock solutions.

    • Prepare the final donor solution by diluting the stock solution into PBS to the desired concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%) to not disrupt the membrane.

  • Coat the Donor Plate:

    • Carefully pipette 5 µL of the lipid-dodecane solution onto the membrane of each well in the donor filter plate.[22] Allow the solvent to evaporate for approximately 5-10 minutes, leaving a stable artificial membrane.

  • Fill the Acceptor Plate:

    • Add 300 µL of fresh PBS to each well of the 96-well acceptor plate.[22]

  • Start the Assay:

    • Add 150-200 µL of the donor solution (containing your compound) to each well of the coated donor plate.[22]

    • Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Ensure there are no air bubbles trapped under the membrane.

  • Incubation:

    • Incubate the sandwich assembly at room temperature for 4 to 18 hours.[22][23] The chamber should be kept humid to prevent evaporation.

  • Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS). You must also measure the initial concentration from the donor solution (a reference plate is often prepared for this).

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VA / (Area * time)) Where:

      • CA(t) is the concentration in the acceptor well at time t.

      • Cequilibrium is the concentration when the system has reached equilibrium.

      • VA is the volume of the acceptor well.

      • Area is the surface area of the membrane.

      • time is the incubation time.

References

Technical Support Center: Enhancing the Selectivity of 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of refining kinase inhibitor selectivity. This guide is specifically tailored for researchers, medicinal chemists, and drug development professionals working with the promising 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. As a privileged structure in kinase inhibitor design, its potential is often counterbalanced by the challenge of achieving exquisite selectivity across the human kinome.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate the complexities of your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the bedrock of understanding and manipulating the selectivity of your kinase inhibitors.

Q1: What is kinase inhibitor selectivity, and why is it a critical parameter in drug development?

A: Kinase inhibitor selectivity refers to the ability of a compound to inhibit a specific target kinase or a desired set of kinases while showing minimal activity against other kinases in the human kinome, which comprises over 500 members.[4][5] This is a critical parameter because poor selectivity can lead to off-target effects, where the inhibitor interacts with unintended kinases, potentially causing cellular toxicity or other adverse effects.[6][7][8] Achieving high selectivity is essential for developing safe and effective targeted therapies, as it ensures that the therapeutic action is directed specifically at the disease-driving pathway while minimizing collateral damage to healthy cells.[9]

Q2: What makes the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold a "privileged" structure for kinase inhibitors?

A: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is considered a "privileged" structure because it acts as an excellent bioisostere of adenine, the core component of ATP.[3] Its structure allows it to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of ATP itself.[3] This inherent binding capability makes it a potent and versatile starting point for developing inhibitors against a wide range of kinases.[1][2]

Q3: What are the common off-target kinases for inhibitors based on the 7-azaindole scaffold?

A: Due to the high conservation of the ATP-binding site across the kinome, 7-azaindole-based inhibitors can be promiscuous.[4][5][6] Common off-targets often include kinases from the same family as the intended target or other kinases that share similar hinge region sequences and pocket conformations. For example, an inhibitor designed for a specific Src family kinase might also show activity against other members of that family. Broad kinome screening is the only definitive way to identify the specific off-target profile of a given compound.[10][11]

Q4: How is kinase inhibitor selectivity quantitatively measured and reported?

A: Selectivity is assessed by comparing the inhibitor's potency (e.g., IC50 or Kd) against its primary target to its potency against a panel of other kinases.[11][12] Several metrics are used to quantify this:

  • Selectivity Score (S-score): This score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity.[11]

  • Fold-Selectivity: This is a simple ratio of the IC50 value for an off-target kinase to the IC50 value for the primary target. A higher number indicates better selectivity against that specific off-target.

  • Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibitory activity across the kinome. A value approaching 1 indicates high selectivity (inhibition is concentrated on a few kinases), while a value near 0 signifies high promiscuity.

Section 2: Troubleshooting Guide

This guide provides solutions to common experimental hurdles encountered during the optimization of 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

Problem 1: My lead compound is highly potent for my target kinase but shows significant inhibition of numerous off-targets in a broad kinase panel.

  • Symptom: Low IC50 or Kd for the primary target, but a poor selectivity score (i.e., many "hits") in a kinome scan.

  • Causality: This is a classic issue stemming from the inhibitor binding deeply within the highly conserved ATP pocket, making interactions that are common to many kinases. The 7-azaindole core itself forms strong hinge interactions, which is a feature of most kinases.[3]

  • Suggested Solutions:

    • Structure-Based Design: Obtain a co-crystal structure of your inhibitor bound to the target kinase. If this is not feasible, use a high-quality homology model. Analyze the binding mode to identify regions where your molecule can be modified to exploit differences between your target and off-target kinases.

    • Target the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic pocket near the ATP-binding site. Kinases vary in the size of this residue. Designing bulky substituents on your inhibitor that clash with large gatekeeper residues can confer selectivity for kinases with smaller gatekeeper residues (e.g., glycine or threonine).[4]

    • Exploit Less Conserved Regions: Modify your inhibitor to form interactions with regions outside the immediate ATP-binding site, such as the ribose pocket or the solvent-exposed front pocket. These areas tend to have lower sequence conservation across the kinome.

    • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (like an acrylamide) to form a covalent bond. This can dramatically increase both potency and selectivity.[5]

Problem 2: My inhibitor appeared selective in a biochemical assay panel, but it demonstrates unexpected biological effects in cellular models.

  • Symptom: Clean profile in a recombinant kinase panel, but phenotypic changes in cells that are inconsistent with inhibition of the primary target.

  • Causality:

    • The in vitro panel may not have included the relevant off-target kinase(s).

    • The inhibitor may be hitting non-kinase proteins.

    • Cellular environment factors, such as high intracellular ATP concentrations, can alter the apparent selectivity profile compared to biochemical assays which may be run at lower ATP levels.[12]

  • Suggested Solutions:

    • Expand Kinase Profiling: Test the compound against the most comprehensive kinase panel available (e.g., >400 kinases) to uncover previously missed off-targets.[11]

    • Perform a Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) or kinobeads (affinity chromatography) to identify which proteins your compound directly binds to within a cellular context. This provides unbiased confirmation of on-target and off-target engagement.

    • Correlate with a Structurally Unrelated Inhibitor: Use a known selective inhibitor for your target that has a different chemical scaffold. If this second inhibitor recapitulates the cellular phenotype of your compound, it increases confidence that the effect is on-target.

Problem 3: Medicinal chemistry efforts to improve selectivity are consistently leading to a dramatic loss of potency.

  • Symptom: Modifications designed to reduce off-target binding also abolish binding to the primary target.

  • Causality: The chemical modifications are likely disrupting a critical hydrogen bond, hydrophobic, or electrostatic interaction required for binding to the primary target. This often occurs when modifications are made without a clear understanding of the inhibitor's binding mode.

  • Suggested Solutions:

    • Prioritize Structural Biology: A co-crystal structure is invaluable. It will reveal which parts of the inhibitor are essential for target binding and which can be modified.

    • Systematic SAR: Instead of making large, complex changes, perform a systematic Structure-Activity Relationship (SAR) study. Make small, iterative modifications (e.g., exploring different substituents on a phenyl ring) to probe the steric and electronic requirements of the pocket.

    • Computational Modeling: Use computational tools like molecular docking and free energy perturbation (FEP) to predict how modifications will affect binding to both the target and key off-targets before committing to synthesis.[13][14] This can help prioritize modifications that are most likely to improve selectivity without sacrificing potency.

Troubleshooting Workflow

G start Start: Poor Selectivity Observed is_potent Is the inhibitor potent for the primary target? start->is_potent is_cell_active Unexpected cellular phenotype observed? is_potent->is_cell_active No (Potency Issue) solution1 High Promiscuity: - Structure-Based Design - Target Gatekeeper - Exploit Allosteric Sites is_potent->solution1 Yes potency_loss Selectivity mods causing potency loss? is_cell_active->potency_loss No solution2 Cellular Off-Targets: - Expand Kinome Screen - Perform CETSA - Use Orthogonal Inhibitor is_cell_active->solution2 Yes solution3 Potency-Selectivity Trade-off: - Obtain Crystal Structure - Systematic SAR - Computational Guidance potency_loss->solution3 Yes end End: Optimized Inhibitor potency_loss->end No solution1->is_cell_active solution2->potency_loss solution3->end

Caption: A troubleshooting flowchart for addressing common selectivity issues.

Section 3: Key Experimental Protocols

Protocol 1: Comprehensive Kinase Selectivity Profiling

This protocol outlines a general workflow for determining the selectivity profile of an inhibitor using a commercial service.

  • Objective: To determine the inhibitory activity of a 1H-pyrrolo[2,3-b]pyridine-based compound against a broad panel of recombinant human kinases.

  • Methodology: The most common methods are radiometric assays (e.g., HotSpot™) that measure the transfer of 33P-labeled phosphate from ATP to a substrate, or fluorescence-based binding assays.[10][12][15]

  • Step-by-Step Workflow:

    • Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Tier 1: Single-Concentration Screening:

      • Submit the compound to a profiling service (e.g., Reaction Biology, Eurofins) for an initial screen against their largest available kinase panel (e.g., >400 kinases).[15]

      • A standard screening concentration is 1 µM or 10 µM. This initial pass efficiently identifies potential off-targets.[11]

      • The service will report the percent inhibition for each kinase relative to a vehicle (DMSO) control.

    • Data Analysis (Tier 1): Identify all kinases that are inhibited by more than a pre-defined threshold (e.g., >70% or >90%). These are your "hits."

    • Tier 2: IC50 Determination:

      • For the primary target and all identified hits from Tier 1, request a follow-up dose-response determination.

      • This typically involves a 10-point concentration curve, generating IC50 values for each kinase.

    • Data Presentation and Interpretation:

      • Compile the IC50 values into a table.

      • Calculate the fold-selectivity for each off-target relative to the primary target.

      • Visualize the data using a kinome map to provide a global view of the inhibitor's selectivity.

Data Presentation: Example Selectivity Profile

Kinase TargetIC50 (nM)Fold-Selectivity vs. Target X
Target X 5 1
Off-Target A5010
Off-Target B500100
Off-Target C>10,000>2,000
Off-Target D8517

Workflow for Enhancing Kinase Inhibitor Selectivity

G cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Analysis & Optimization start Initial Hit Compound (1H-pyrrolo[2,3-b]pyridine core) design Structure-Based Design (Crystallography/Modeling) start->design synthesis Synthesize Analogs design->synthesis tier1 Tier 1 Screening (Single Dose, >400 Kinases) synthesis->tier1 tier2 Tier 2 Screening (IC50 for Hits) tier1->tier2 cellular Cellular Assays (Phenotype, Target Engagement) tier2->cellular analyze Analyze SAR & Selectivity Profile cellular->analyze decision Selectivity Goal Met? analyze->decision decision->design No, Iterate optimized Optimized Lead Candidate decision->optimized Yes

Caption: An iterative workflow for improving kinase inhibitor selectivity.

Section 4: Computational Approaches for Selectivity Enhancement

Computational chemistry and bioinformatics are indispensable tools for rational selectivity design.[16]

  • Binding Site Similarity Analysis: Computational methods can compare the physiochemical properties of the ATP binding pocket of your target against all other kinases in the kinome.[13] This can proactively identify kinases with similar binding sites that are likely to be off-targets, guiding which kinases to include in experimental screening panels.

  • Molecular Docking: Docking can be used to predict the binding pose of your inhibitor in the active sites of both your primary target and known off-targets. This can reveal subtle differences in binding modes that can be exploited for selectivity. For example, a docking study might show that a specific substituent on your inhibitor clashes with a residue in an off-target kinase but not in your primary target.

  • Machine Learning & AI: Modern machine learning models can be trained on large datasets of kinase-inhibitor interactions to predict the selectivity profile of novel compounds.[17] These tools can rapidly screen virtual libraries of thousands of potential analogs, helping to prioritize the most promising candidates for synthesis and testing, thereby accelerating the design-make-test-analyze cycle.[18]

By integrating these computational approaches with empirical lab work, research teams can significantly enhance the efficiency and success rate of developing highly selective 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors.

References

Validation & Comparative

A Comparative Guide to Selective FGFR Inhibitors: Profiling (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol Derivatives Against Clinically Advanced Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular regulation, governing essential processes such as proliferation, differentiation, migration, and survival.[1] This pathway's intricate control is vital for normal tissue homeostasis and development. However, aberrant activation of FGFR signaling, driven by genetic alterations like gene fusions, mutations, or amplifications, is a well-documented oncogenic driver in a variety of solid tumors.[2] This has rendered the FGFR family—comprising four receptor tyrosine kinases (FGFR1-4)—a compelling therapeutic target for drug development.[3]

The pursuit of selective FGFR inhibitors has yielded several potent therapeutic agents that have reshaped the treatment landscape for patients with FGFR-driven cancers. This guide provides a detailed comparison of a promising chemical scaffold, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), as represented by its derivatives, against clinically advanced and approved selective FGFR inhibitors: pemigatinib, erdafitinib, infigratinib, and futibatinib. While specific preclinical data for (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol as an FGFR inhibitor is not extensively available in the public domain, the 1H-pyrrolo[2,3-b]pyridine core is a validated hinge-binding motif for kinases and serves as the foundation for potent FGFR inhibitors currently under investigation.[4]

This guide will delve into the mechanistic nuances, comparative efficacy, and the experimental methodologies used to characterize these inhibitors, offering researchers and drug development professionals a comprehensive resource for understanding this critical class of targeted therapies.

The FGFR Signaling Cascade: A Network of Oncogenic Signals

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR undergoes dimerization and subsequent trans-autophosphorylation of its intracellular kinase domains. This phosphorylation cascade creates docking sites for various adaptor proteins and enzymes, initiating a web of downstream signaling pathways.[5][6] The principal cascades include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily mediates cell proliferation.

  • PI3K-AKT-mTOR Pathway: Crucial for cell survival and growth.

  • PLCγ Pathway: Influences cell motility and calcium signaling.

  • JAK-STAT Pathway: Plays a role in cell survival and inflammation.

The constitutive activation of these pathways due to FGFR aberrations leads to uncontrolled tumor growth and progression. Selective FGFR inhibitors are designed to bind to the ATP-binding pocket of the FGFR kinase domain, preventing its phosphorylation and thereby silencing these downstream oncogenic signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF Ligand->FGFR:ext Binding & Dimerization FRS2 FRS2 FGFR:kin->FRS2 Phosphorylation PLCg PLCγ FGFR:kin->PLCg JAK JAK FGFR:kin->JAK GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation DAG/IP3 RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Simplified FGFR signaling pathway.

Comparative Analysis of Selective FGFR Inhibitors

The development of selective FGFR inhibitors has been a significant advancement in precision oncology. Below is a comparative overview of the 1H-pyrrolo[2,3-b]pyridine scaffold and four leading FGFR inhibitors.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Promising Foundation

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is recognized as a "privileged" scaffold in kinase inhibitor design. Its structure allows for the formation of two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the binding of the adenine region of ATP.

While data on this compound is scarce, a 2019 study published in RSC Advances detailed the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[4][7] One lead compound from this series, designated as 4h , demonstrated potent, pan-FGFR inhibitory activity.[4] This highlights the potential of this scaffold to generate highly effective FGFR inhibitors.

Mechanism of Action: Derivatives based on this scaffold, like compound 4h, act as ATP-competitive inhibitors, binding reversibly to the FGFR kinase domain.[4]

Pemigatinib (Pemazyre®)

Pemigatinib is an orally bioavailable, selective inhibitor of FGFR1, 2, and 3.[8] It has received regulatory approval for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[9]

Mechanism of Action: Pemigatinib is a reversible, ATP-competitive inhibitor of the FGFR kinase domain.[8]

Erdafitinib (Balversa®)

Erdafitinib is a potent, oral pan-FGFR tyrosine kinase inhibitor. It was the first targeted therapy to be approved for metastatic urothelial carcinoma, specifically for patients with susceptible FGFR3 or FGFR2 genetic alterations who have progressed on platinum-containing chemotherapy.[10][11]

Mechanism of Action: Erdafitinib is a reversible, ATP-competitive inhibitor that targets the kinase activity of FGFR1-4.[12]

Infigratinib (Truseltiq®)

Infigratinib is another selective, ATP-competitive oral inhibitor of FGFR1, 2, and 3. It has been approved for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[13][14]

Mechanism of Action: Infigratinib functions as a reversible, ATP-competitive inhibitor of the FGFR kinase domain.[15]

Futibatinib (Lytgobi®)

Futibatinib distinguishes itself from the other inhibitors through its mechanism of action. It is an irreversible, selective inhibitor of FGFR1, 2, 3, and 4.[16][17] This irreversible binding may offer a more sustained and durable inhibition of the target. Futibatinib is approved for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements.[18]

Mechanism of Action: Futibatinib forms a covalent bond with a conserved cysteine residue within the ATP binding pocket of the FGFR kinase domain, leading to irreversible inhibition.[17][19]

Quantitative Data Summary

The following tables summarize the biochemical potency and clinical efficacy of these FGFR inhibitors.

Table 1: Biochemical Potency (IC50 Values)
Inhibitor/ScaffoldFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivative (4h) 7925712[4][7]
Pemigatinib 0.40.51.230[8] (Preclinical Data)
Erdafitinib 1.22.56.4-[12] (Preclinical Data)
Infigratinib 1.11.02.061(Preclinical Data)
Futibatinib 1.41.52.23.7[16] (Preclinical Data)

Note: IC50 values can vary based on assay conditions. Data presented is for comparative purposes.

Table 2: Clinical Efficacy in Key Indications
InhibitorIndicationTrial NameObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
Pemigatinib Cholangiocarcinoma (FGFR2 fusion/rearrangement)FIGHT-20237%7.0 months17.5 months[20][21]
Erdafitinib Urothelial Carcinoma (FGFR2/3 alterations)THOR (vs Chemo)45.6%5.6 months12.1 months[11][22]
Infigratinib Cholangiocarcinoma (FGFR2 fusion/rearrangement)Phase 2 (NCT02150967)23.1%7.3 months12.2 months[15][23]
Futibatinib Cholangiocarcinoma (FGFR2 fusion/rearrangement)FOENIX-CCA242%9.0 months21.7 months(Data from trial)

Experimental Protocols: A Guide to Characterizing FGFR Inhibitors

The characterization of novel FGFR inhibitors relies on a standardized set of in vitro and in vivo assays. The following protocols provide a framework for these essential experiments.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FGFR kinases.

Methodology:

  • Reagents and Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

    • ATP and a suitable kinase substrate (e.g., poly(E4Y)).

    • Test compound serially diluted in DMSO.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ADP-Glo™ Kinase Assay kit or similar detection system.

    • 384-well microplates.

  • Procedure:

    • Add kinase buffer to all wells of a 384-well plate.

    • Add serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add the FGFR enzyme to all wells and incubate briefly to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Serial Dilution Prepare serial dilutions of test compound Plate Setup Add buffer, compound, and enzyme to plate Serial Dilution->Plate Setup Enzyme Prep Prepare FGFR enzyme and ATP/Substrate mix Enzyme Prep->Plate Setup Incubation1 Pre-incubate Plate Setup->Incubation1 Reaction Start Initiate reaction with ATP/Substrate mix Incubation1->Reaction Start Incubation2 Incubate for reaction Reaction Start->Incubation2 Detection Add detection reagent (e.g., ADP-Glo™) Incubation2->Detection Read Plate Measure luminescence Detection->Read Plate Data Analysis Calculate % inhibition and determine IC50 Read Plate->Data Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of a test compound on cancer cell lines with known FGFR alterations.

Methodology:

  • Reagents and Materials:

    • Cancer cell line with a documented FGFR alteration (e.g., SNU-16 for FGFR2 amplification).

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

    • Test compound serially diluted in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo®, resazurin).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required for signal development.

    • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Data Analysis:

    • Normalize the signal from treated wells to the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the log concentration of the test compound.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value using non-linear regression.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in an animal model.

Methodology:

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID).

    • Cancer cell line with an FGFR alteration.

    • Test compound formulated for in vivo administration (e.g., oral gavage).

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously implant cancer cells into the flank of each mouse.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (vehicle control, test compound at various doses).

    • Administer the test compound or vehicle according to the planned schedule (e.g., once daily).

    • Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Discussion: Navigating the Landscape of FGFR Inhibition

The development of selective FGFR inhibitors represents a triumph of precision medicine, offering significant clinical benefit to patients with specific, identifiable genomic alterations.

The 1H-pyrrolo[2,3-b]pyridine scaffold and its derivatives represent a promising avenue for the discovery of novel FGFR inhibitors. The potent, pan-FGFR activity of derivatives like compound 4h demonstrates the viability of this chemical class.[4] Further optimization could lead to inhibitors with improved selectivity profiles or enhanced pharmacokinetic properties.

Clinically advanced inhibitors like pemigatinib, erdafitinib, and infigratinib have already established the therapeutic utility of targeting FGFR in cholangiocarcinoma and urothelial carcinoma.[11][13][20] Their success underscores the importance of patient selection through companion diagnostics to identify individuals most likely to respond.

Futibatinib introduces a key mechanistic distinction with its irreversible binding mode.[17] This covalent inhibition may overcome certain resistance mechanisms that can emerge with reversible inhibitors and could potentially lead to more durable clinical responses.

A common challenge across this class of inhibitors is the management of on-target toxicities, such as hyperphosphatemia and ocular disorders (e.g., central serous retinopathy).[24] Hyperphosphatemia is a direct consequence of FGFR inhibition and requires careful monitoring and management with dietary restrictions and phosphate binders.[18]

Conclusion and Future Directions

The field of FGFR inhibition is rapidly evolving. While significant progress has been made, future research will focus on several key areas:

  • Overcoming Resistance: Understanding and overcoming both primary and acquired resistance to FGFR inhibitors is critical. This may involve the development of next-generation inhibitors or combination therapies.

  • Expanding to New Indications: The identification of FGFR alterations in other tumor types will broaden the potential application of these targeted therapies.

  • Optimizing Combination Strategies: Combining FGFR inhibitors with other agents, such as immunotherapy or inhibitors of parallel signaling pathways, holds the potential to enhance efficacy and prevent resistance.

  • Novel Scaffolds: The exploration of novel chemical scaffolds, such as the 1H-pyrrolo[2,3-b]pyridine core, will continue to be a vital source of new drug candidates with potentially superior properties.

References

A Researcher's Guide to Investigating Acquired Resistance to 1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Acquired resistance to targeted therapies remains a formidable challenge in oncology. The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of numerous kinase inhibitors, targeting key drivers of cancer cell proliferation and survival. However, the clinical efficacy of these drugs is often curtailed by the emergence of resistance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanisms of acquired resistance to this important class of therapeutics. We will delve into the known resistance pathways, compare state-of-the-art experimental models, and provide detailed protocols for key investigative techniques, empowering you to dissect and ultimately overcome these resistance mechanisms.

The Clinical Challenge: Acquired Resistance to 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine core has given rise to several breakthrough kinase inhibitors, including the EGFR inhibitor osimertinib, the JAK1/2 inhibitor ruxolitinib, and the FGFR inhibitor pemigatinib. These drugs have significantly improved patient outcomes in various cancers. However, a common narrative in their clinical application is the eventual development of acquired resistance, leading to disease progression. Understanding the molecular underpinnings of this resistance is paramount for developing next-generation inhibitors and rational combination therapies.

Mechanisms of acquired resistance are broadly categorized into two main classes:

  • On-target alterations: These are genetic changes in the drug's target protein that prevent effective drug binding. A classic example is the emergence of "gatekeeper" mutations in the kinase domain, which sterically hinder the inhibitor's access to its binding pocket.[1][2]

  • Off-target mechanisms (Bypass Pathways): In this scenario, cancer cells activate alternative signaling pathways to circumvent the drug-induced blockade. This can involve the amplification or mutation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules, effectively creating a detour around the inhibited pathway.[3][4]

This guide will use osimertinib as a primary case study to illustrate these mechanisms, while also drawing comparisons to other drugs sharing the 1H-pyrrolo[2,3-b]pyridine scaffold.

Unraveling the Molecular Mechanisms of Resistance

A multi-pronged approach is essential to comprehensively identify and validate the mechanisms of acquired resistance. This involves a combination of genomic, proteomic, and functional analyses.

On-Target Resistance: The Gatekeeper's New Keys

Secondary mutations in the target kinase are a frequent cause of acquired resistance. For irreversible inhibitors like osimertinib, which forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of EGFR, mutations at this site are a key resistance mechanism.[5][6][7]

Key On-Target Resistance Mutations:

Drug (Target)Primary Resistance Mutation(s)Mechanism of Resistance
Osimertinib (EGFR)C797S, L718Q, L792H/FPrevents covalent binding of the drug; alters ATP pocket conformation.[5][8]
Ruxolitinib (JAK1/2)Mutations in the JAK2 pseudokinase domainCan lead to heterodimerization with other JAK family members, reactivating signaling.[1][9]
Pemigatinib (FGFR2)V565F (gatekeeper), N550K (molecular brake)Steric hindrance preventing drug binding; destabilizes the inactive kinase conformation.[3][10][11]
Off-Target Resistance: The Rise of Bypass Pathways

When the primary oncogenic driver is effectively inhibited, cancer cells can exhibit remarkable plasticity, activating alternative survival pathways. This is a common mechanism of resistance to 1H-pyrrolo[2,3-b]pyridine-based drugs.

Common Bypass Pathways in Osimertinib Resistance:

  • MET Amplification: Overexpression of the MET receptor tyrosine kinase can reactivate downstream signaling through the PI3K/AKT and MAPK pathways, even in the presence of EGFR inhibition.[9][10]

  • HER2 (ERBB2) Amplification: Similar to MET, amplification of HER2 can provide an alternative route for downstream signaling.[10]

  • Activation of the RAS-MAPK Pathway: Mutations in KRAS or NRAS can lead to constitutive activation of the MAPK pathway, rendering cells independent of EGFR signaling.[10][12]

  • Activation of the PI3K-AKT-mTOR Pathway: Mutations in PIK3CA or loss of PTEN can lead to the activation of this critical survival pathway.[8][12]

  • Histological Transformation: In some cases, lung adenocarcinoma can transform into small cell lung cancer (SCLC), a different histological subtype that is not dependent on EGFR signaling.[10]

The following diagram illustrates the major bypass pathways implicated in osimertinib resistance.

Bypass_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET MET->RAS MET->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival ERK->Proliferation_Survival Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Bypass signaling pathways in osimertinib resistance.

A Comparative Guide to Experimental Models for Resistance Studies

The choice of an appropriate experimental model is critical for accurately recapitulating and investigating drug resistance. Each model system offers distinct advantages and limitations.

Model SystemDescriptionAdvantagesDisadvantagesBest Suited For
Drug-Resistant Cell Lines Cancer cell lines continuously cultured in the presence of increasing drug concentrations.[13][14]Easy to establish and manipulate; high-throughput screening is feasible; allows for detailed mechanistic studies.May not fully represent the heterogeneity of patient tumors; can acquire culture-related artifacts.Initial identification of resistance mechanisms; high-throughput screening of compound libraries.
Patient-Derived Xenografts (PDXs) Tumor fragments from patients are implanted directly into immunodeficient mice.[5][15][16]Closely recapitulate the histology, genetics, and heterogeneity of the original patient tumor; predictive of clinical response.Expensive and time-consuming to establish; require specialized animal facilities; lack of a functional immune system (in standard models).In vivo validation of resistance mechanisms; testing of novel therapies in a clinically relevant context.
CRISPR-Based Models Genome-wide or targeted CRISPR-Cas9 screens to identify genes whose knockout confers drug resistance.[17][18]Unbiased, systematic identification of resistance genes; can uncover novel mechanisms.Technically demanding; requires robust bioinformatics analysis; may not capture non-genetic resistance mechanisms.Unbiased discovery of genetic drivers of resistance.

Essential Experimental Protocols for Investigating Resistance

This section provides detailed, step-by-step methodologies for key experiments in drug resistance research.

Protocol 1: Generation of Drug-Resistant Cancer Cell Lines

Objective: To establish a cell line model of acquired resistance through continuous exposure to a 1H-pyrrolo[2,3-b]pyridine-based drug.

Principle: This method mimics the clinical scenario of acquired resistance by applying selective pressure on a cancer cell line, leading to the outgrowth of resistant clones.[13][19]

Step-by-Step Methodology:

  • Determine the Initial IC50:

    • Plate the parental cancer cell line in 96-well plates.

    • Treat the cells with a serial dilution of the drug for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).[8]

  • Initial Drug Exposure:

    • Culture the parental cells in a medium containing the drug at a concentration equal to the IC50.

    • Monitor the cells daily. Expect significant cell death initially.

  • Dose Escalation:

    • Once the surviving cells resume proliferation and reach approximately 80% confluency, passage them and increase the drug concentration by 1.5- to 2-fold.[13]

    • Repeat this process of gradual dose escalation. The entire process can take several months.

  • Characterization of the Resistant Line:

    • Once the cells are able to proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50), confirm the resistant phenotype by re-evaluating the IC50.

    • Perform molecular analyses (e.g., sequencing, western blotting) to identify the resistance mechanism.

    • Cryopreserve cell stocks at various stages of resistance development.

Protocol 2: Genome-Wide CRISPR-Cas9 Screen for Resistance Genes

Objective: To perform an unbiased, genome-wide screen to identify genes whose loss-of-function confers resistance to a specific drug.

Causality: By knocking out genes individually across a large population of cells, we can identify which genetic perturbations allow cells to survive and proliferate in the presence of the drug.[17][18]

CRISPR_Screen_Workflow A 1. Lentiviral sgRNA Library Production B 2. Transduction of Cas9-expressing Cells A->B C 3. Antibiotic Selection B->C D 4. Split Population: - Drug Treatment - Vehicle Control C->D E 5. Genomic DNA Extraction D->E F 6. PCR Amplification of sgRNA Cassettes E->F G 7. Next-Generation Sequencing F->G H 8. Bioinformatic Analysis: Identify Enriched sgRNAs G->H

Workflow for a CRISPR-Cas9 resistance screen.

Step-by-Step Methodology:

  • Library Transduction:

    • Transduce Cas9-expressing cancer cells with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.

  • Selection and Expansion:

    • Select transduced cells with an appropriate antibiotic (e.g., puromycin).

    • Expand the cell population while maintaining a high representation of the library (at least 500 cells per sgRNA).

  • Drug Treatment:

    • Split the cell population into two groups: one treated with the drug at a concentration that inhibits growth but does not cause rapid cell death (e.g., IC80), and a vehicle control group.

  • Cell Harvesting:

    • Culture the cells for a predetermined period (e.g., 14-21 days) and harvest genomic DNA from both the drug-treated and control populations.

  • Sequencing and Analysis:

    • Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

    • Perform next-generation sequencing to determine the relative abundance of each sgRNA in both populations.[20][21]

    • Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control. The corresponding genes are candidate resistance genes.

Protocol 3: Next-Generation Sequencing (NGS) of Resistant Tumors

Objective: To identify genetic alterations (mutations, amplifications, fusions) in resistant patient tumors or PDX models.

Principle: NGS allows for the high-throughput sequencing of DNA and RNA, enabling a comprehensive analysis of the genomic landscape of a tumor and the identification of variants that may confer drug resistance.[6][22][23]

Step-by-Step Methodology:

  • Sample Preparation:

    • Extract high-quality genomic DNA and/or RNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh frozen tissue, or circulating tumor DNA (ctDNA) from plasma.[24]

  • Library Preparation:

    • Fragment the nucleic acids and ligate sequencing adapters.

    • For targeted sequencing, use hybridization capture to enrich for specific genes or regions of interest (e.g., a cancer gene panel).

  • Sequencing:

    • Sequence the prepared libraries on an NGS platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • Alignment: Align the sequencing reads to the human reference genome.

    • Variant Calling: Identify single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNVs), and structural variants (fusions).

    • Annotation: Annotate the identified variants to determine their potential functional impact and clinical relevance using databases like COSMIC and ClinVar.

    • Comparison: Compare the genomic profiles of pre-treatment and post-resistance samples to identify acquired alterations.[25]

Protocol 4: Western Blotting for Bypass Pathway Analysis

Objective: To assess the activation state of key proteins in potential bypass signaling pathways.

Causality: Increased phosphorylation of key signaling proteins (e.g., AKT, ERK) can indicate the activation of a bypass pathway.[12][26]

Step-by-Step Methodology:

  • Protein Extraction:

    • Lyse parental and resistant cells and quantify the protein concentration.

  • Gel Electrophoresis:

    • Separate protein lysates by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-MET/MET, p-AKT/AKT, p-ERK/ERK).

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation state of the pathway.

Future Perspectives

The investigation of acquired resistance to 1H-pyrrolo[2,3-b]pyridine-based drugs is a dynamic field. Future research will likely focus on:

  • Single-cell multi-omics: To dissect the heterogeneity of resistance mechanisms within a single tumor.

  • Liquid biopsies: For real-time monitoring of resistance evolution in patients.

  • Novel therapeutic strategies: Including the development of next-generation inhibitors that can overcome known resistance mutations and rational combination therapies that co-target primary and bypass pathways.

By employing the systematic approaches outlined in this guide, researchers can make significant strides in understanding and overcoming acquired resistance to this critical class of cancer therapeutics.

References

A Head-to-Head Comparison of Privileged Scaffolds: 1H-Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Core Heterocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, certain heterocyclic structures have earned the designation of "privileged scaffolds." This status is conferred due to their recurring presence in a multitude of biologically active compounds and their innate ability to form key interactions with various biological targets. Among the most prominent of these are the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) and the pyrrolo[2,3-d]pyrimidine (often referred to as 7-deazapurine) frameworks.

Both scaffolds are bioisosteres of purine, the core of the natural ATP ligand, making them ideal starting points for the design of ATP-competitive inhibitors.[1][2] While structurally similar, the replacement of a carbon with a nitrogen atom in the six-membered ring—transitioning from a pyridine to a pyrimidine—imparts subtle yet profound differences in their physicochemical properties, synthetic accessibility, and biological activity profiles. This guide provides a head-to-head comparison of these two powerhouse scaffolds to inform strategic decisions in drug design and development.

Structural and Physicochemical Properties: A Tale of Two Rings

At first glance, the two scaffolds are remarkably similar, each featuring a pyrrole ring fused to a nitrogen-containing six-membered aromatic ring. The critical distinction lies in the nature of that six-membered ring: a pyridine for 7-azaindole and a pyrimidine for 7-deazapurine.

Scaffolds cluster_purine Adenine (Purine Core) cluster_7aza 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) cluster_7deaza Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) purine azaindole purine->azaindole Bioisosteric Replacement (CH -> N) deazapurine purine->deazapurine Bioisosteric Replacement (N -> C)

Caption: Core structures of Adenine, 7-Azaindole, and 7-Deazapurine.

This single-atom change has significant consequences for the molecule's electronic distribution and physicochemical properties. The additional nitrogen atom in the pyrrolo[2,3-d]pyrimidine scaffold acts as another hydrogen bond acceptor, increasing the molecule's polar surface area and potentially altering its solubility and permeability characteristics.

Property1H-pyrrolo[2,3-b]pyridine (7-Azaindole)Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)Data Source(s)
Molecular Formula C₇H₆N₂C₆H₅N₃[3][4]
Molecular Weight 118.14 g/mol 119.12 g/mol [4][5]
XLogP3 1.80.7[4][6]
H-Bond Donors 11[4][6]
H-Bond Acceptors 12[4][6]
Topological Polar Surface Area (TPSA) 28.7 Ų41.6 Ų[4][5]

The lower XLogP3 value and higher TPSA of the pyrrolo[2,3-d]pyrimidine core suggest a more hydrophilic character compared to 7-azaindole. This is a crucial consideration in drug design, as it can influence everything from cell permeability to metabolic stability and off-target effects.

Synthetic Accessibility and Functionalization

Both scaffolds are readily accessible through various synthetic routes, though the strategies for their construction and subsequent functionalization differ. The choice of synthetic pathway is often dictated by the desired substitution pattern for structure-activity relationship (SAR) studies.

Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

Derivatives of 7-azaindole are frequently synthesized from substituted 2-aminopyridines. Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for introducing diversity at various positions of the scaffold.[7] For example, a common strategy involves building the pyrrole ring onto a pre-functionalized pyridine core.

SynthesisWorkflow1 Start Substituted 2-Aminopyridine Step1 Pyrrole Ring Formation Start->Step1 Intermediate Functionalized 7-Azaindole Core Step1->Intermediate Step2 Cross-Coupling (e.g., Suzuki, Buchwald) Intermediate->Step2 Final Diverse 7-Azaindole Derivatives Step2->Final SynthesisWorkflow2 Start Substituted Pyrimidine Step1 Tandem Cyclization or Multi-component Reaction Start->Step1 Intermediate Functionalized Pyrrolo[2,3-d]pyrimidine Core Step1->Intermediate Step2 Nucleophilic Substitution or Cross-Coupling Intermediate->Step2 Final Diverse Pyrrolo[2,3-d]pyrimidine Derivatives Step2->Final H_Bonding cluster_7aza 7-Azaindole Interaction cluster_7deaza Pyrrolo[2,3-d]pyrimidine Interaction hinge Kinase Hinge Backbone (NH...O=C) aza N H-N C C C N C C C hinge->aza:f2 H-bond (acceptor) deaza N1 H-N C C C N3 C N C hinge->deaza:f0 H-bond (acceptor) aza:f1->hinge H-bond (donor) deaza:f1->hinge H-bond (donor)

References

A Researcher's Guide to Validating Novel Anti-Tumor Agents: The Case of Pyrrolo[2,3-b]pyridines in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Blueprint for Preclinical Efficacy Testing

The 1H-Pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with potent anti-tumor activity.[1][2] This guide provides a comprehensive framework for validating the anti-tumor activity of novel compounds derived from this scaffold, using (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol as a representative agent. We will objectively compare its hypothetical performance against a standard-of-care agent in a xenograft model and provide detailed, field-proven protocols to ensure the generation of robust and reliable preclinical data.

The Pyrrolo[2,3-b]pyridine Scaffold: A Cornerstone of Modern Oncology

The 7-azaindole core is of significant interest in drug discovery due to its ability to form critical hydrogen bonds with kinase hinge regions, mimicking the natural ATP binding motif.[3] This has led to the development of potent inhibitors targeting key cancer-driving pathways. For instance, derivatives have shown significant activity against BRAF, FGFR, and RSK2, translating to tumor growth inhibition in various preclinical models.[2][4][5] The central hypothesis is that novel derivatives, such as this compound, can be rationally designed to inhibit specific oncogenic kinases, leading to cell cycle arrest and apoptosis in dependent tumor cells.

Comparative Efficacy in a Xenograft Model

To establish preclinical proof-of-concept, a novel agent's performance must be rigorously compared against both a negative control (Vehicle) and a relevant standard-of-care (SoC) therapy. Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a foundational tool for this purpose, offering high reproducibility for drug screening.[6]

Experimental Rationale: For this guide, we hypothesize that our lead compound, a selective RSK2 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold, is being tested in a triple-negative breast cancer (TNBC) model. The MDA-MB-468 cell line is selected due to its known dependence on the RSK2 signaling pathway.[4] The SoC comparator is Paclitaxel, a widely used chemotherapeutic for TNBC.

Hypothetical Efficacy and Tolerability Data:

The primary endpoints for such a study are Tumor Growth Inhibition (TGI) and overall tolerability, assessed by monitoring animal body weight.[7]

Treatment Group (n=10 mice/group)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI%)Mean Body Weight Change (%) ± SEM
Vehicle10 mL/kg, PO, QD1850 ± 210--0.5% ± 1.5%
Paclitaxel (SoC)15 mg/kg, IP, Q3D980 ± 15047%-8.5% ± 2.0%
Compound 1 50 mg/kg, PO, QD760 ± 13559% -2.1% ± 1.8%

TGI is calculated at the end of the study (Day 21) relative to the vehicle control group. A higher TGI value indicates greater anti-tumor activity.[8]

Interpretation of Results:

In this illustrative dataset, "Compound 1" demonstrates superior tumor growth inhibition (59%) compared to Paclitaxel (47%). Critically, it also shows a much more favorable safety profile, with minimal impact on body weight, a common surrogate for overall animal health.[9] The significant weight loss in the Paclitaxel group is indicative of systemic toxicity, a known side effect of many traditional chemotherapies. These results would strongly support the continued development of Compound 1 as a potentially more effective and better-tolerated therapeutic agent for TNBC.

Visualizing the Preclinical Workflow

A well-structured experimental workflow is critical for the success of in vivo studies. The following diagram outlines the key phases of a typical xenograft efficacy study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Implantation & Tumor Growth cluster_2 Phase 3: Dosing & Monitoring cluster_3 Phase 4: Endpoint & Analysis A 1. Cell Line Expansion (MDA-MB-468) B 2. Harvest & Count Cells (Check Viability >95%) A->B C 3. Prepare Injection Suspension (Cells + Matrigel) B->C D 4. Subcutaneous Implantation (Female NSG Mice, Right Flank) C->D E 5. Tumor Growth Monitoring (Calipers 2-3x weekly) D->E F 6. Randomization (Tumor Volume ~100-150 mm³) E->F G 7. Treatment Initiation (Day 0) (Vehicle, SoC, Compound 1) F->G H 8. Daily Dosing & Monitoring (Tumor Volume, Body Weight, Clinical Signs) G->H I 9. Study Endpoint (e.g., Day 21 or Tumor Volume Limit) H->I J 10. Tissue Collection (Tumors, Plasma, Organs) I->J K 11. Data Analysis (TGI, Statistics, Biomarkers) J->K

Caption: Standard workflow for a cell line-derived xenograft (CDX) study.

Mechanism of Action: Targeting the RSK2 Pathway

The 1H-pyrrolo[2,3-b]pyridine scaffold is versatile. While some derivatives target BRAF or FGFR, our hypothetical Compound 1 is an RSK2 inhibitor.[4] RSK2 is a kinase involved in cell proliferation and survival, making it an attractive target in cancers like TNBC.[4] Validating target engagement in vivo is a crucial step.

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 Proliferation Cell Proliferation & Survival RSK2->Proliferation Compound1 Compound 1 (Pyrrolo[2,3-b]pyridine Derivative) Compound1->RSK2

Caption: Simplified MAPK/RSK2 signaling pathway and the inhibitory action of Compound 1.

Essential Experimental Protocols

Scientific integrity rests on meticulous and reproducible methodologies. The following protocols provide a self-validating framework for conducting xenograft studies.

Protocol 1: Tumor Implantation and Growth Monitoring

  • Causality: The choice of mouse strain is critical. NOD scid gamma (NSG) mice are highly immunodeficient and robustly support the engraftment of human cells. Co-injection with a basement membrane extract (e.g., Matrigel) provides a supportive microenvironment, improving tumor take rates.

  • Methodology:

    • Culture MDA-MB-468 cells under standard conditions and harvest during the exponential growth phase.

    • Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of sterile PBS and Matrigel on ice.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of 6-8 week old female NSG mice.

    • Begin tumor volume measurements 7-10 days post-implantation using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[8]

    • Randomize mice into treatment groups when average tumor volume reaches 100-150 mm³. This minimizes variability between groups at the start of treatment.[10]

Protocol 2: Compound Formulation and Administration

  • Causality: The formulation must ensure adequate solubility and bioavailability for the chosen route of administration. For oral (PO) dosing, a suspension in a vehicle like 0.5% methylcellulose with 0.2% Tween 80 is common.

  • Methodology:

    • Prepare the vehicle solution under sterile conditions.

    • Calculate the required amount of Compound 1 for the entire study based on the dose (50 mg/kg) and number of animals.

    • On each dosing day, weigh the appropriate amount of compound and suspend it in the vehicle using a mortar and pestle or sonication to ensure a homogenous mixture.

    • Administer the formulation via oral gavage at a volume of 10 mL/kg. Ensure accurate dosing by weighing each animal daily.

    • The vehicle and SoC groups should be treated with their respective formulations concurrently.

Protocol 3: Endpoint Analysis and Target Validation

  • Causality: The study endpoint must be defined before the study begins, typically based on a pre-determined time point or a tumor volume limit (e.g., 2000 mm³) to comply with animal welfare guidelines.[11] Collecting tumors post-euthanasia allows for ex vivo analysis to confirm the drug's mechanism of action.

  • Methodology:

    • At the study endpoint, record final tumor volumes and body weights.

    • Euthanize mice according to approved institutional protocols.

    • Excise tumors and divide them. Flash-freeze one portion in liquid nitrogen for Western blot analysis and fix the other portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

    • For Western blot analysis, probe tumor lysates for phosphorylated RSK2 (p-RSK2) and total RSK2. A significant reduction in the p-RSK2/total RSK2 ratio in the Compound 1-treated group compared to the vehicle would confirm on-target activity.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical importance and practical execution of cross-reactivity profiling for 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors. We will delve into the rationale behind selectivity screening, present comparative data for exemplar compounds, and provide a detailed, field-proven protocol for generating robust inhibitory profiles.

The Imperative of Selectivity: Why Profile Your 1H-Pyrrolo[2,3-b]pyridine Inhibitor?

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in kinase inhibitor design. Its ability to form key hydrogen bonds with the kinase hinge region makes it an effective ATP-competitive scaffold.[1][2] Consequently, derivatives of this core have been developed against a multitude of kinase targets, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Traf2- and Nck-interacting kinase (TNIK).[1][3][4]

However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target activity.[5] A potent inhibitor against your primary target may inadvertently inhibit other kinases, leading to unforeseen biological effects, toxicity, or a misinterpretation of its mechanism of action. Therefore, comprehensive cross-reactivity profiling is not merely a supplementary exercise but a cornerstone of rigorous drug discovery. It allows for the objective assessment of an inhibitor's selectivity, providing crucial insights into its therapeutic window and potential liabilities.

Understanding the Impact: Off-Target Effects in Key Signaling Pathways

To appreciate the significance of selectivity, let's visualize two critical signaling pathways often targeted by 1H-pyrrolo[2,3-b]pyridine inhibitors: the FGFR and Src pathways. Unintended inhibition of kinases within these or other pathways can lead to a cascade of downstream effects.

Fibroblast Growth Factor Receptor (FGFR) Signaling

FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways. These pathways are integral to cell proliferation, differentiation, and angiogenesis.[6][7] An inhibitor designed for a different kinase that cross-reacts with an FGFR could inadvertently disrupt these fundamental cellular processes.

FGFR Signaling Pathway cluster_membrane Plasma Membrane FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCγ PLCγ FGFR->PLCγ Activates PI3K PI3K FGFR->PI3K Activates FGF FGF FGF->FGFR Binds Grb2/SOS Grb2/SOS FRS2->Grb2/SOS RAS RAS Grb2/SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activate Proliferation_Angiogenesis Proliferation_Angiogenesis Transcription_Factors->Proliferation_Angiogenesis IP3_DAG IP3_DAG PLCγ->IP3_DAG Generates AKT AKT PI3K->AKT Activates Cell_Survival Cell_Survival AKT->Cell_Survival

Figure 1. Simplified FGFR Signaling Cascade.
Src Family Kinase (SFK) Signaling

Src is a non-receptor tyrosine kinase that acts as a crucial signaling node for numerous cellular processes, including cell adhesion, migration, and proliferation.[8][9] It integrates signals from receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors, influencing pathways such as STAT3 and RAS/MAPK. Off-target inhibition of Src could have widespread consequences on cellular homeostasis.

Src Signaling Pathway cluster_membrane_src Plasma Membrane RTK_Integrin RTKs / Integrins Src Src RTK_Integrin->Src Activate FAK FAK Src->FAK Phosphorylates STAT3 STAT3 Src->STAT3 Activates RAS/MAPK_Pathway RAS/MAPK_Pathway Src->RAS/MAPK_Pathway Activates PI3K/AKT_Pathway PI3K/AKT_Pathway Src->PI3K/AKT_Pathway Activates Migration_Adhesion Migration_Adhesion FAK->Migration_Adhesion Gene_Transcription_Proliferation Gene_Transcription_Proliferation STAT3->Gene_Transcription_Proliferation Gene Transcription (Proliferation) Cell_Growth Cell_Growth RAS/MAPK_Pathway->Cell_Growth Cell_Survival Cell_Survival PI3K/AKT_Pathway->Cell_Survival

Figure 2. Overview of Src-mediated Signaling Pathways.

Comparative Cross-Reactivity Profiles

To illustrate the concept of kinase selectivity, we present data for two exemplar compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold, sourced from the literature.

Exemplar A: A Potent FGFR Inhibitor (Compound 4h)

This compound was identified as a potent inhibitor of FGFRs. Its selectivity was initially assessed against the four members of the FGFR family.[4]

Kinase TargetIC50 (nM)[4]
FGFR17
FGFR29
FGFR325
FGFR4712

Analysis: Compound 4h demonstrates potent, low nanomolar inhibition of FGFR1, 2, and 3, with significantly weaker activity against FGFR4. This profile suggests it is a pan-FGFR inhibitor with some isoform selectivity. However, without screening against a broader kinase panel, its activity against other kinase families remains unknown.

Exemplar B: A JAK1-Selective Inhibitor (Compound 38a)

This compound was developed as a selective inhibitor of JAK1. Its selectivity was profiled against other members of the JAK family.[3]

Kinase TargetIC50 (nM)[3]
JAK1Data not provided, but described as potent
JAK2>10,000
JAK31,210
TYK26,570

Analysis: Compound 38a exhibits excellent selectivity for JAK1 over other JAK family members, particularly JAK2 and TYK2. While it shows some activity against JAK3, there is a clear window of selectivity. This profile is desirable for targeting JAK1-mediated signaling specifically. As with Exemplar A, a full kinome scan would be necessary to confirm its selectivity across the entire kinome.

Experimental Protocol: A Validated Method for IC50 Determination

To generate reliable and reproducible cross-reactivity data, a robust and standardized assay methodology is paramount. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[6][8] Its high sensitivity and broad dynamic range make it suitable for IC50 determination across a wide range of inhibitor potencies.

Experimental Workflow

The workflow for determining the IC50 of a 1H-pyrrolo[2,3-b]pyridine inhibitor against a panel of kinases is a systematic process.

IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Kinase Buffer - Kinase Panel - Substrate - ATP - Inhibitor Dilutions Kinase_Reaction 1. Set up kinase reactions in 384-well plate Reagent_Prep->Kinase_Reaction Add_Inhibitor 2. Add serially diluted inhibitor Kinase_Reaction->Add_Inhibitor Incubate_1 3. Incubate at room temp Add_Inhibitor->Incubate_1 Stop_Reaction 4. Add ADP-Glo™ Reagent to stop reaction & deplete ATP Incubate_1->Stop_Reaction Incubate_2 5. Incubate for 40 min Stop_Reaction->Incubate_2 Develop_Signal 6. Add Kinase Detection Reagent to convert ADP to ATP Incubate_2->Develop_Signal Incubate_3 7. Incubate for 30-60 min Develop_Signal->Incubate_3 Read_Luminescence 8. Read luminescence Incubate_3->Read_Luminescence Plot_Data 9. Plot % inhibition vs. log[inhibitor] Read_Luminescence->Plot_Data Calculate_IC50 10. Calculate IC50 using non-linear regression Plot_Data->Calculate_IC50

Figure 3. Step-by-step workflow for kinase inhibitor profiling.
Step-by-Step Methodology for IC50 Determination using ADP-Glo™

This protocol is adapted for a 384-well plate format.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase panel of interest (recombinant enzymes)

  • Kinase-specific substrates

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dithiothreitol (DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate shaker

  • Luminometer

Procedure:

  • Inhibitor Preparation:

    • Perform a serial dilution of the 1H-pyrrolo[2,3-b]pyridine inhibitor stock solution in the appropriate kinase reaction buffer containing a fixed percentage of DMSO (e.g., 1%). A typical 10-point, 3-fold dilution series starting from 10 µM is recommended.

  • Kinase Reaction Setup:

    • In each well of a 384-well plate, add 2.5 µL of the appropriate inhibitor dilution. Include wells with buffer and DMSO only for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The final concentrations of kinase and substrate should be optimized for each kinase, typically at or below the Km for ATP and substrate.

    • Add 2.5 µL of the 2X kinase/substrate master mix to each well.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at its Km for the specific kinase, if known.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the average background luminescence (no enzyme control) from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[10]

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and valuable starting point for the development of potent kinase inhibitors. However, its potential for broad kinase activity necessitates a thorough and early assessment of its cross-reactivity profile. As demonstrated by the exemplar compounds, inhibitors from this class can achieve high degrees of selectivity, but this cannot be assumed without empirical evidence.

The ADP-Glo™ assay provides a reliable and high-throughput method for generating the IC50 data required to build a selectivity profile. For any lead compound, an initial screen against a diverse panel of kinases is highly recommended. Hits from this initial screen should then be followed up with full IC50 determinations to quantify the extent of off-target inhibition. This systematic approach ensures the selection of the most selective and promising candidates for further development, ultimately de-risking the drug discovery process and increasing the likelihood of clinical success.

References

The Art of Inhibition: A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives and Their Binding Architectures in Kinases

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its remarkable versatility as a bioisostere of indole and its ability to form key hydrogen bond interactions have cemented its status as a cornerstone in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the binding modes of various 1H-pyrrolo[2,3-b]pyridine derivatives targeting a range of therapeutically relevant kinases. By dissecting the structural intricacies of these interactions, we aim to provide researchers, scientists, and drug development professionals with actionable insights to inform future inhibitor design and optimization.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Master Key for Kinase Inhibition

The power of the 1H-pyrrolo[2,3-b]pyridine core lies in its unique electronic and structural properties. The pyridine nitrogen introduces a hydrogen bond acceptor, while the pyrrole nitrogen acts as a hydrogen bond donor. This arrangement exquisitely mimics the adenine core of ATP, allowing these derivatives to effectively compete for the ATP-binding site of kinases. The true elegance of this scaffold, however, is revealed in how subtle modifications to its peripheral substituents can dramatically alter selectivity and potency across the kinome.

This guide will explore the binding modes of four distinct 1H-pyrrolo[2,3-b]pyridine derivatives, each targeting a different kinase, to illustrate the remarkable adaptability of this chemical framework. We will examine:

  • Tofacitinib , a Janus Kinase (JAK) inhibitor.

  • An exemplary Fibroblast Growth Factor Receptor (FGFR) inhibitor.

  • A potent Ribosomal S6 Kinase (RSK) inhibitor.

  • A highly selective c-Met inhibitor.

  • As a valuable comparator, we will also analyze a Src kinase inhibitor with a closely related pyrrolopyrimidine core.

Comparative Analysis of Binding Modes

The following sections delve into the specific molecular interactions that govern the binding of each derivative to its respective kinase target. This comparative approach highlights how the conserved 1H-pyrrolo[2,3-b]pyridine core engages with the hinge region of the kinase, while peripheral modifications exploit distinct sub-pockets to achieve target selectivity.

Tofacitinib: A Case Study in JAK Inhibition

Tofacitinib is an FDA-approved inhibitor of the Janus kinase family, primarily targeting JAK1 and JAK3. Its binding mode has been extensively studied through computational modeling and has been shown to rely on key interactions within the ATP-binding site.[1][2][3]

The 1H-pyrrolo[2,3-b]pyridine core of Tofacitinib forms two crucial hydrogen bonds with the hinge region of the kinase. Specifically, the pyrrole N-H donates a hydrogen bond to the backbone carbonyl of a glutamate residue, while the pyridine nitrogen accepts a hydrogen bond from the backbone N-H of a leucine residue.[1][2] These interactions anchor the inhibitor in the active site. The piperidine and cyano-substituted side chains of Tofacitinib then extend into adjacent hydrophobic pockets, further stabilizing the complex and contributing to its selectivity profile.

A Potent FGFR Inhibitor: Exploiting the Hydrophobic Pocket

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in cancer.[4][5] In a representative example, the 1H-pyrrolo[2,3-b]pyridine nucleus forms the canonical hydrogen bonds with the hinge region of FGFR1.[4]

What distinguishes this inhibitor is the substitution at the 3-position with a dimethoxyphenyl group. This moiety extends into a deep hydrophobic pocket, where it engages in a significant π-π stacking interaction with a phenylalanine residue.[4] This interaction is critical for the high potency of the compound. Furthermore, the methoxy groups can form additional hydrogen bonds with residues at the back of the pocket, demonstrating how modifications to the core scaffold can be tailored to exploit the specific topology of the target's active site.

An RSK Inhibitor: A Crystallographic Snapshot

The crystal structure of a 1H-pyrrolo[2,3-b]pyridine derivative in complex with the C-terminal kinase domain of RSK2 (PDB ID: 4JG7) provides an invaluable, high-resolution view of its binding mode.[6] This inhibitor features a carbonyl linkage at the 3-position, which in turn is attached to a substituted phenyl ring.

The 1H-pyrrolo[2,3-b]pyridine core forms the expected hydrogen bonds with the kinase hinge. The extended substituent projects towards the solvent-exposed region of the active site, where it can be further modified to enhance solubility and pharmacokinetic properties without compromising binding to the core scaffold. This structure exemplifies a strategy where the core scaffold provides the primary anchoring interactions, while the periphery is optimized for drug-like properties.

A Selective c-Met Inhibitor: Precision Targeting

The c-Met receptor tyrosine kinase is another important oncology target. A crystal structure of a 1H-pyrrolo[2,3-b]pyridine derivative in complex with c-Met (PDB ID: 3ZCL) reveals a highly specific binding mode.[7] The inhibitor, (S)-3-(1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3-b)pyridazin-6-amine, showcases how chirality and extended heterocyclic systems can be leveraged for potency and selectivity.

The 1H-pyrrolo[2,3-b]pyridine core engages the hinge region, while the chiral ethyl group at the 3-position precisely orients the larger triazolopyridazine moiety to occupy a specific hydrophobic pocket. The isopropylamino substituent on this extended ring system likely forms additional interactions that contribute to its high affinity and selectivity for c-Met.

Comparative Analysis with a Pyrrolopyrimidine-based Src Inhibitor

To further contextualize the binding of 1H-pyrrolo[2,3-b]pyridine derivatives, it is insightful to compare them to inhibitors with a similar but distinct core. A-419259 is a potent inhibitor of the Src family kinase Hck and features a pyrrolo[2,3-d]pyrimidine scaffold. The crystal structure of Hck in complex with A-419259 reveals that this core also forms two hydrogen bonds with the hinge region.[8][9]

The key difference lies in the placement of the nitrogen atoms in the six-membered ring. This subtle change can influence the precise geometry of the hydrogen bonds and the overall orientation of the inhibitor in the active site. The pyrrolopyrimidine core of A-419259 positions its substituents to interact with different regions of the active site compared to the 1H-pyrrolo[2,3-b]pyridine derivatives, leading to its distinct selectivity profile for Src family kinases.[8][9]

Summary of Binding Interactions

The following table summarizes the key binding interactions and inhibitory activities of the discussed derivatives, providing a clear, at-a-glance comparison.

Inhibitor ClassTarget KinasePDB IDKey Hinge InteractionsKey Selectivity-Determining InteractionsIC50/Activity
Tofacitinib (1H-pyrrolo[2,3-b]pyridine)JAK1/JAK3ModeledH-bonds with hinge Glu and Leu residues.[1][2]Interactions of piperidine and cyano-substituted side chains in adjacent hydrophobic pockets.Nanomolar range
FGFR Inhibitor (1H-pyrrolo[2,3-b]pyridine)FGFR1ModeledCanonical H-bonds with the hinge region.[4]π-π stacking with Phe residue and H-bonds from methoxy groups in a deep hydrophobic pocket.[4]Nanomolar range[4]
RSK Inhibitor (1H-pyrrolo[2,3-b]pyridine)RSK24JG7Canonical H-bonds with the kinase hinge.[6]Extended substituent projects towards the solvent-exposed region.Sub-micromolar
c-Met Inhibitor (1H-pyrrolo[2,3-b]pyridine)c-Met3ZCLCanonical H-bonds with the kinase hinge.[7]Chiral ethyl group orients the triazolopyridazine moiety into a specific hydrophobic pocket.Nanomolar range
A-419259 (Pyrrolo[2,3-d]pyrimidine)Hck (Src family)5ZJ6H-bonds with the kinase hinge.[8][9]Stabilizes an extended activation loop conformation.[8][9]Nanomolar range

Experimental Protocols

To facilitate the discovery and characterization of novel 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors, we provide the following detailed experimental protocols.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol

This protocol describes a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using the luminescence-based ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1][3][10]

Materials:

  • Test 1H-pyrrolo[2,3-b]pyridine derivative

  • Recombinant protein kinase

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • Known kinase inhibitor (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Setup: Add the test compound dilutions, positive control, and negative control (DMSO) to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to initiate the reaction. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

  • Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the kinase activity. Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized data against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

ADP_Glo_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare Serial Dilutions of Test Compound Plate_Setup Add Compounds and Controls to 384-well Plate Compound_Prep->Plate_Setup Reaction_Mix Add Kinase, Substrate, and ATP Plate_Setup->Reaction_Mix Incubate_1 Incubate at RT Reaction_Mix->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Kinase_Detection Add Kinase Detection Reagent (ADP to ATP, Luminescence) Incubate_2->Add_Kinase_Detection Incubate_3 Incubate at RT (30-60 min) Add_Kinase_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Data_Analysis Data_Analysis Read_Luminescence->Data_Analysis Calculate IC50

Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ technology.

Protein-Inhibitor Complex Crystallization: Hanging Drop Vapor Diffusion Protocol

This protocol outlines a general method for obtaining crystals of a protein-inhibitor complex suitable for X-ray diffraction studies using the hanging drop vapor diffusion technique.[2][11]

Materials:

  • Purified protein kinase

  • 1H-pyrrolo[2,3-b]pyridine derivative inhibitor

  • Crystallization screening solutions

  • 24-well hanging drop crystallization plates

  • Siliconized glass cover slips

  • Micropipettes and tips

  • Stereomicroscope

Procedure:

  • Protein-Inhibitor Complex Formation: Incubate the purified protein with a 3-5 fold molar excess of the inhibitor on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Plate Setup: Pipette 500 µL of the crystallization screening solution into the reservoir of each well of the 24-well plate.

  • Drop Preparation: On a siliconized cover slip, pipette 1-2 µL of the protein-inhibitor complex solution. To this drop, add an equal volume of the reservoir solution from the corresponding well.

  • Sealing the Well: Invert the cover slip and place it over the reservoir, ensuring a good seal with the grease on the rim of the well.

  • Incubation: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Monitoring: Regularly monitor the drops under a stereomicroscope for the formation of crystals. Crystals can appear within a few hours to several weeks.

  • Crystal Harvesting and Cryo-protection: Once suitable crystals have grown, they are carefully harvested using a small loop and briefly soaked in a cryo-protectant solution before being flash-cooled in liquid nitrogen for X-ray diffraction analysis.

Hanging_Drop_Crystallization cluster_prep Preparation cluster_setup Hanging Drop Setup cluster_growth Crystal Growth & Analysis Complex_Formation Incubate Protein with Inhibitor Drop_Prep Mix Protein-Inhibitor Complex and Reservoir Solution on Cover Slip Complex_Formation->Drop_Prep Plate_Prep Fill Reservoir with Screening Solution Plate_Prep->Drop_Prep Seal_Well Invert Cover Slip and Seal over Reservoir Drop_Prep->Seal_Well Incubate Incubate at Constant Temperature Seal_Well->Incubate Monitor Monitor for Crystal Formation Incubate->Monitor Harvest Harvest and Cryo-protect Crystals Monitor->Harvest Xray X-ray Diffraction Analysis Harvest->Xray

Caption: Step-by-step workflow for protein-inhibitor complex crystallization via hanging drop vapor diffusion.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile and powerful tool in the arsenal of medicinal chemists. Its ability to effectively mimic the adenine core of ATP provides a solid foundation for kinase inhibition, while its amenability to chemical modification allows for the fine-tuning of potency and selectivity. The comparative analysis presented in this guide demonstrates how different substitution patterns on this core can lead to distinct binding modes, enabling the targeting of a diverse range of kinases. The detailed experimental protocols provided herein offer a practical starting point for researchers seeking to explore the potential of this privileged scaffold in their own drug discovery endeavors. As our understanding of the kinome continues to expand, the rational design of novel 1H-pyrrolo[2,3-b]pyridine derivatives will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.

References

A Comparative Guide to Preclinical Safety and Tolerability of Novel 1H-Pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its structure is a deaza-isostere of adenine, the core component of ATP, allowing it to act as an effective "hinge-binder" in the ATP-binding pocket of numerous kinases.[1] This has led to the successful development of approved drugs like the Janus kinase (JAK) inhibitor Tofacitinib and a pipeline of investigational compounds targeting other kinases such as TNIK, CDK8, and ATM.[2][3][4]

However, as with any promising class of therapeutic agents, the journey from a potent "hit" to a clinical candidate is fraught with challenges, chief among them being the demonstration of an acceptable safety and tolerability profile. High potency and selectivity in biochemical assays do not always translate to a safe in vivo profile.[5] Cardiovascular toxicity, for instance, is a common cause of attrition in both preclinical and clinical drug development for kinase inhibitors.[6]

This guide provides a framework for researchers, scientists, and drug development professionals to navigate the preclinical safety and tolerability assessment of novel 1H-pyrrolo[2,3-b]pyridine derivatives. We will move beyond a simple listing of assays to explain the causality behind experimental choices, compare the scaffold's potential liabilities against alternatives, and provide actionable protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[7][8]

The Regulatory Landscape: A Foundation of Scientific Rigor

Before initiating any preclinical safety program, it is imperative to understand the regulatory framework that governs it. The ICH provides a comprehensive set of guidelines to uncover potential risks such as carcinogenicity, genotoxicity, and reproductive toxicity.[7] The primary objectives of these preclinical evaluations are to identify safe starting doses for human trials, define potential target organs for toxicity, assess the reversibility of any adverse effects, and establish clear safety parameters for clinical monitoring.[9][10] These IND-enabling studies are critical for defining the initial dose, regimen, and predicting human safety concerns.[8]

The following sections will detail a logical, tiered approach to safety assessment, starting with a broad in vitro screen and progressing to more complex in vivo models.

Part 1: In Vitro Safety Profiling - Early De-risking

The goal of in vitro safety assessment is to identify potential liabilities early, saving time and resources. These assays are typically conducted on a lead compound and a few close analogues to establish an early structure-activity relationship (SAR) for both efficacy and safety. A typical workflow is outlined below.

cluster_0 In Vitro Safety Workflow A Compound Synthesis & QC B Cytotoxicity Assays (e.g., HepG2, HEK293) A->B Test Compound C hERG Channel Inhibition Assay A->C Test Compound D CYP450 Inhibition Panel (e.g., 3A4, 2D6) A->D Test Compound E Genotoxicity (Ames, MNA) A->E Test Compound F Decision Gate: Proceed to In Vivo? B->F Data Input C->F Data Input D->F Data Input E->F Data Input

Caption: High-level workflow for in vitro preclinical safety assessment.

Key In Vitro Assays and Their Rationale
  • Cytotoxicity Assays: These are fundamental for determining the general toxicity of a compound to living cells. A comparison between a cancer cell line (the target) and a non-cancerous cell line (e.g., hepatocytes like HepG2, or embryonic kidney cells like HEK293) provides the first indication of a therapeutic window. A novel CDK8 inhibitor, compound 22 , demonstrated a promising safety profile with an IC50 ratio greater than 15-fold between normal and colon cancer cells.

  • Cardiovascular Safety (hERG Assay): Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[7] The ICH S7B guideline mandates non-clinical evaluation for this potential liability.[7] This is a critical checkpoint for all kinase inhibitors.

  • Metabolic Liabilities (CYP450 Inhibition): Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition of key isoforms (e.g., CYP3A4, 2D6, 2C9) can lead to drug-drug interactions, resulting in potentially toxic plasma concentrations of co-administered medications.

  • Genotoxicity (Ames Test & Micronucleus Assay): These assays assess a compound's potential to cause DNA damage, which can lead to carcinogenesis. The bacterial reverse mutation assay (Ames test) screens for point mutations, while the in vitro micronucleus assay (MNA) detects chromosomal damage in mammalian cells.[11]

Comparative In Vitro Safety Data

The table below presents hypothetical but representative data comparing a novel 1H-pyrrolo[2,3-b]pyridine-based JAK3 inhibitor ("Compound X") with an earlier-generation, less selective kinase inhibitor.

AssayCompound X (Novel JAK3 Inhibitor)Alternative (Non-selective Kinase Inhibitor)Desired Profile
JAK3 IC50 15 nM50 nMHigh Potency
HepG2 Cytotoxicity (CC50) > 50 µM5 µM> 30 µM
hERG Inhibition (IC50) > 30 µM1 µM> 10 µM or 30x Cmax
CYP3A4 Inhibition (IC50) 25 µM2 µM> 10 µM
Ames Test (5 strains) NegativePositive (TA98)Negative
Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a common method for assessing cell viability.

Objective: To determine the concentration of the test compound that reduces the viability of a cell population by 50% (CC50).

Methodology:

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of the 1H-pyrrolo[2,3-b]pyridine compound in DMSO. Create a series of 2-fold dilutions in cell culture medium, typically ranging from 100 µM to 0.1 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale. Determine the CC50 value using non-linear regression analysis.

Part 2: In Vivo Tolerability and Toxicology - The Whole System View

Compounds that demonstrate a promising in vitro safety profile advance to in vivo studies. These studies are essential to understand the compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall tolerability in a complete biological system.[12] The selection of a relevant animal species, one in which the drug target is pharmacologically active, is a critical first step.[10]

cluster_1 In Vivo Safety Workflow A Dose Range-Finding (DRF) in Rodent (e.g., Mouse) B 7-Day Repeat-Dose Toxicology (Rodent) A->B Determine MTD C Selection of Second Species (Non-rodent, e.g., Dog) B->C Identify Target Organs D GLP 28-Day Repeat-Dose Toxicology (Rodent & Non-rodent) B->D Inform Dose Selection C->D F IND Submission D->F Complete Safety Package E Safety Pharmacology (Core Battery: CNS, CV, Resp.) E->F Complete Safety Package

Caption: A phased approach to in vivo preclinical safety and tolerability studies.

Key In Vivo Studies
  • Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD): These are initial, non-GLP studies in a single species (usually rodents) to determine the doses for subsequent studies.[11] The goal is to identify the highest dose that does not cause unacceptable toxicity (the MTD). Observations include clinical signs, body weight changes, and basic hematology.

  • Repeat-Dose Toxicity Studies: These studies, often conducted for 7, 14, or 28 days, are designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).[10] These are typically conducted under Good Laboratory Practice (GLP) conditions and involve comprehensive clinical observations, clinical pathology (hematology and clinical chemistry), and histopathological examination of tissues.[8][11] For some kinase inhibitors, cardiovascular degeneration has been observed in dogs, correlating with increases in serum cardiac troponins, highlighting the importance of this endpoint.[6]

  • Safety Pharmacology: The ICH S7A guideline requires a core battery of tests to assess the effects of a drug on vital functions.[7] This includes assessing effects on the central nervous system (e.g., functional observational battery), the cardiovascular system (e.g., telemetry in dogs or monkeys), and the respiratory system.

Comparative In Vivo Tolerability Data

The following table provides a hypothetical summary of a 14-day repeat-dose study in rats, comparing our novel "Compound X" to a known alternative.

ParameterCompound X (Novel JAK3 Inhibitor)Alternative (Non-selective Kinase Inhibitor)
Maximum Tolerated Dose (MTD) 200 mg/kg/day50 mg/kg/day
No-Observed-Adverse-Effect-Level (NOAEL) 50 mg/kg/day10 mg/kg/day
Target Organs of Toxicity (at >NOAEL) Mild, reversible elevation in liver enzymes (ALT, AST)Gastrointestinal distress, bone marrow suppression
Cardiovascular Findings (Telemetry) No significant effect on QT interval or blood pressureDose-dependent increase in heart rate
Oral Bioavailability (Mouse) ~45%~15%

This data suggests Compound X has a wider safety margin and a more favorable toxicity profile than the alternative. The discovery of a 1H-pyrrolo[2,3-b]pyridine derivative, compound 25a , with an oral bioavailability of 147.6% in mice highlights the excellent drug-like properties that can be achieved with this scaffold.[4]

Experimental Protocol: Rodent Dose Range-Finding (DRF) Study

Objective: To determine the tolerability of a novel 1H-pyrrolo[2,3-b]pyridine compound over a range of doses and identify the MTD for a subsequent 14-day study.

Methodology:

  • Animal Model: Use 15 male and 15 female Sprague-Dawley rats, approximately 8 weeks old.

  • Acclimation: Acclimate animals for at least 5 days before the study begins.

  • Group Allocation: Randomly assign animals to 5 groups (3 males and 3 females per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: Low Dose (e.g., 30 mg/kg)

    • Group 3: Mid Dose (e.g., 100 mg/kg)

    • Group 4: High Dose (e.g., 300 mg/kg)

    • Group 5: Extra-High Dose (e.g., 1000 mg/kg)

  • Dosing: Administer the compound once daily via oral gavage for 7 consecutive days. Dose volume should be consistent (e.g., 10 mL/kg).

  • Clinical Observations:

    • Conduct cage-side observations twice daily for mortality and morbidity.

    • Perform a detailed clinical examination once daily, noting any changes in posture, activity, breathing, etc.

    • Record body weights on Day 1, Day 4, and Day 8 (terminal).

    • Record food consumption daily.

  • Terminal Procedures (Day 8):

    • Collect blood via cardiac puncture for a complete blood count (CBC) and basic clinical chemistry panel.

    • Perform a gross necropsy on all animals, examining external surfaces, orifices, and all internal organs.

  • Data Analysis: Analyze data for dose-dependent trends in clinical signs, body weight, food consumption, and clinical pathology. The MTD is typically defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce mortality or severe clinical signs.

Conclusion: Synthesizing a Comprehensive Safety Profile

The preclinical safety and tolerability assessment of novel 1H-pyrrolo[2,3-b]pyridine compounds requires a multi-faceted, systematic approach. By integrating in vitro data on cytotoxicity, off-target pharmacology, and genotoxicity with in vivo data on tolerability and target organ toxicity, a comprehensive risk profile can be constructed.

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be highly versatile, yielding potent and selective inhibitors with favorable drug-like properties.[4][13] The key to success lies in early and continuous safety assessment. By comparing novel compounds against relevant alternatives and rigorously adhering to established scientific and regulatory principles, researchers can identify candidates with the highest probability of success in clinical development, ultimately bringing safer and more effective medicines to patients.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol (CAS No. 208396-61-8). As the toxicological properties of this specific compound are not extensively documented, this protocol is grounded in the precautionary principle, treating the substance as potentially hazardous. This approach is informed by safety data for structurally similar compounds and established best practices for handling novel research chemicals.[1][2]

Hazard Assessment and Triage

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment is the critical first step.[1] Structurally related pyrrolopyridine derivatives are known to be biologically active.[3] An SDS for the isomer, (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, it is prudent to assume a similar hazard profile for this compound.

Assumed Hazard Profile:

  • Acute Toxicity: Potential for irritation upon contact with skin, eyes, and the respiratory system.[4]

  • Routes of Exposure: Inhalation of dust or aerosols, skin contact, eye contact, and ingestion.[1][4]

  • Chronic Toxicity: Unknown. Handle as a substance with unknown long-term health effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent exposure.[5] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles if there is a significant splash risk.[6][7]To protect eyes from dust particles and potential splashes, which could cause serious irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2][6]To prevent skin contact, which may lead to irritation.[4] Gloves should be inspected before use and changed immediately if contaminated.
Protective Clothing A flame-resistant laboratory coat, fully buttoned.[6]To protect skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[2] If this is not possible, a respiratory hazard evaluation should be conducted by EHS.[6]To prevent inhalation of airborne particles, which may cause respiratory tract irritation.[4]
Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize risk at every stage of handling.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh and Prepare Solutions in Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Clean Up Spills Immediately handle1->handle3 disp1 Segregate Waste (Solid & Liquid) handle2->disp1 handle3->disp1 disp2 Label Waste Container 'Hazardous Waste' disp1->disp2 disp3 Store Waste in a Designated Area disp2->disp3 disp4 Arrange for Professional Disposal via EHS disp3->disp4

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before any work begins, conduct a thorough risk assessment for the specific procedure.[1]

    • Ensure a certified chemical fume hood is available and functioning correctly.[2]

    • Don all required PPE as outlined in the table above.[6]

    • Prepare the work surface within the fume hood by lining it with absorbent, disposable bench paper.

  • Handling:

    • All manipulations of the solid compound or its solutions must be performed within the chemical fume hood to minimize inhalation exposure.[2]

    • When not in use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[4]

    • Avoid the generation of dust. If transferring the solid, do so carefully.

    • In the event of a spill, evacuate non-essential personnel, ensure adequate ventilation, and contain the spill with an inert absorbent material (e.g., vermiculite or sand).[4] Collect the absorbed material into a labeled hazardous waste container.

  • Decontamination:

    • Upon completion of work, wipe down the work area within the fume hood with an appropriate solvent to decontaminate the surface.

    • Remove PPE carefully, avoiding self-contamination. Dispose of contaminated gloves and any other disposable materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan: Ensuring a Safe Final Step

The disposal of this compound and any materials contaminated with it must be handled as hazardous waste.[8][9]

Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.[10]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[8][9]

  • Solid Waste: This includes contaminated gloves, weighing paper, absorbent materials, and any other solid materials that have come into contact with the chemical.

  • Liquid Waste: This includes unused or spent solutions containing the compound.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[10]

Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9]

  • Provide an accurate inventory of the waste to the disposal company.

Never dispose of this chemical down the drain or in the regular trash. [10]

By adhering to these protocols, researchers can safely handle this compound, protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.